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  • Product: Boc-d-2-amino-4-(ethylthio)butyric acid
  • CAS: 108329-74-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Applications of Boc-D-2-amino-4-(ethylthio)butyric acid in Peptidomimetic Drug Design

Executive Summary The development of metabolically stable, highly specific peptidomimetics relies heavily on the incorporation of non-natural amino acids. Boc-D-2-amino-4-(ethylthio)butyric acid —commonly referred to as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of metabolically stable, highly specific peptidomimetics relies heavily on the incorporation of non-natural amino acids. Boc-D-2-amino-4-(ethylthio)butyric acid —commonly referred to as Boc-D-ethionine—is a critical building block in modern peptide chemistry. By replacing the standard methylthio ether of methionine with an ethylthio ether and utilizing the D-enantiomer, this compound offers unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic advantages, and a self-validating protocol for its integration via Solid-Phase Peptide Synthesis (SPPS).

Structural Rationale & Mechanistic Advantages

In drug development, native peptides often suffer from poor oral bioavailability and rapid enzymatic degradation. The strategic insertion of Boc-D-2-amino-4-(ethylthio)butyric acid addresses these limitations through three core mechanistic pathways:

  • Chiral Inversion (D-Configuration): Endogenous human proteases are highly stereospecific, exclusively recognizing L-amino acids. The D-chirality of this compound induces local steric incompatibility within protease active sites, effectively halting proteolytic cleavage and extending the in vivo half-life of the therapeutic peptide.

  • Side-Chain Elongation (Ethylthio vs. Methylthio): The substitution of a methyl group with an ethyl group increases the aliphatic chain length. This subtle modification enhances the overall lipophilicity of the molecule, which can improve cell membrane permeability. Furthermore, it alters the oxidation potential of the thioether, providing a valuable structural analog for Structure-Activity Relationship (SAR) studies[1].

  • Orthogonal Protection (Boc Group): The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the α-amino group[]. This is fundamental for classical SPPS, allowing for the synthesis of complex, aggregation-prone peptides where highly acidic cleavage conditions (e.g., HF) are required.

Metabolic_Stability Peptide Peptidomimetic with Boc-D-Ethionine Proteases Endogenous Proteases (Trypsin, Pepsin, etc.) Peptide->Proteases Oxidation Reactive Oxygen Species (ROS) Peptide->Oxidation Mech1 Steric Incompatibility (D-Chirality) Proteases->Mech1 Mech2 Altered Oxidation Potential (Ethylthio Ether) Oxidation->Mech2 Result1 Proteolytic Resistance (Extended Half-Life) Mech1->Result1 Result2 Modulated Oxidative Stability Mech2->Result2

Mechanisms of enhanced metabolic and oxidative stability conferred by D-ethionine incorporation.

Physicochemical Profiling

Understanding the physicochemical parameters of Boc-D-2-amino-4-(ethylthio)butyric acid is essential for optimizing solvent systems and coupling conditions during synthesis. The table below consolidates its core quantitative data.

PropertyValue / Description
Chemical Name Boc-D-2-amino-4-(ethylthio)butyric acid
Common Name Boc-D-Ethionine
Parent Amino Acid CAS 535-32-0 (D-Ethionine)[3]
Molecular Formula C₁₁H₂₁NO₄S[4]
Molecular Weight 263.35 g/mol [4]
Appearance White to off-white solid[1]
Solubility Soluble in Methanol, DMF, DMSO; slightly soluble in aqueous acid[3]
Protecting Group tert-Butyloxycarbonyl (Boc)

Experimental Protocol: Integration via Boc-SPPS

To ensure high-fidelity incorporation of this unnatural amino acid, the synthetic workflow must be treated as a self-validating system. The following protocol utilizes HATU as the coupling reagent to overcome the steric hindrance introduced by the ethylthio side chain and the D-configuration.

Step-by-Step Methodology

Step 1: Boc Deprotection

  • Action: Treat the resin-bound peptide with 100% Trifluoroacetic acid (TFA) for 2 × 1 minute.

  • Causality: TFA selectively cleaves the acid-labile Boc group without disrupting the peptide backbone or the highly stable PAM/Merrifield resin linkage.

Step 2: Washing and Neutralization

  • Action: Wash the resin extensively with Dichloromethane (DCM), followed by Dimethylformamide (DMF). Neutralize the resulting TFA salt with 10% Diisopropylethylamine (DIEA) in DMF for 2 × 1 minute.

  • Causality: The N-terminal primary amine must be converted from its protonated TFA salt into its free base form to act as an effective nucleophile in the coupling step.

Step 3: Pre-activation

  • Action: In a separate vial, dissolve 3.0 equivalents of Boc-D-Ethionine and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of DIEA.

  • Causality: Standard carbodiimides (like DIC) often fail with sterically hindered unnatural amino acids. HATU rapidly generates a highly reactive OAt ester intermediate, driving the acylation forward efficiently and minimizing epimerization.

Step 4: Coupling

  • Action: Transfer the activated amino acid solution to the resin. Agitate for 45–60 minutes at room temperature.

Step 5: Self-Validation (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and perform a Kaiser test (ninhydrin reaction).

  • Causality & Validation: The Kaiser test reacts with uncoupled primary amines to produce a distinct blue color (Ruhemann's purple). A yellow result (negative) self-validates that the coupling is 100% complete. If the beads are blue (positive) , the protocol mandates an immediate re-coupling step before proceeding, mathematically eliminating the risk of deletion sequences in the final product.

SPPS_Workflow Resin Peptide-Resin (Boc-Protected) Deprotect TFA Cleavage of Boc (TFA/DCM) Resin->Deprotect Wash1 DCM/DMF Wash (Remove Byproducts) Deprotect->Wash1 Neutralize Neutralization (10% DIEA in DMF) Wash1->Neutralize Couple Coupling Boc-D-Ethionine + HATU/DIEA Neutralize->Couple Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Success Proceed to Next Cycle Kaiser->Success Yellow (Complete) ReCouple Re-couple Kaiser->ReCouple Blue (Incomplete) ReCouple->Couple

Workflow for Boc-SPPS incorporating Boc-D-Ethionine, featuring a self-validating Kaiser test.

Analytical Validation

Following global deprotection and cleavage from the resin (typically using anhydrous HF), the crude peptide must undergo rigorous analytical validation:

  • RP-HPLC: Due to the ethylthio group, peptides containing D-ethionine will exhibit a longer retention time compared to their methionine counterparts. A shallow gradient (e.g., 5-60% Acetonitrile over 30 minutes) is recommended to resolve potential diastereomers.

  • Mass Spectrometry (ESI-MS): The addition of the ethyl group results in a +14 Da mass shift relative to a standard methionine-containing peptide, providing immediate confirmation of successful incorporation.

References

  • Source: scbt.
  • Source: bocsci.
  • Source: chemicalbook.
  • Source: chemimpex.

Sources

Exploratory

Boc-d-2-amino-4-(ethylthio)butyric acid stability under physiological conditions

An In-Depth Technical Guide to the Stability of Boc-D-2-amino-4-(ethylthio)butyric Acid Under Physiological Conditions Abstract This technical guide provides a comprehensive analysis of the chemical stability of Boc-D-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability of Boc-D-2-amino-4-(ethylthio)butyric Acid Under Physiological Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Boc-D-2-amino-4-(ethylthio)butyric acid, a non-natural amino acid derivative crucial for peptide synthesis and drug development. The incorporation of a D-isomer can enhance peptide resistance to enzymatic degradation, making an understanding of its intrinsic chemical stability under physiological conditions (pH 7.4, 37°C) paramount for its effective application.[1][2] This document delineates the primary potential degradation pathways—hydrolysis of the N-terminal tert-butyloxycarbonyl (Boc) group and oxidation of the ethylthio side chain. We present a detailed experimental framework, including the development of a stability-indicating analytical method, forced degradation protocols, and a definitive stability study under simulated physiological conditions. This guide is intended for researchers, scientists, and drug development professionals who utilize this or structurally similar compounds.

Molecular Profile and Potential Stability Liabilities

Boc-D-2-amino-4-(ethylthio)butyric acid is a synthetic amino acid derivative featuring three key structural motifs that dictate its stability profile: the Boc-protecting group, the D-chiral center, and the ethylthioether side chain. While the D-configuration primarily influences its biological stability against proteases, the Boc group and the thioether are the sites of potential chemical degradation.[1]

The N-α-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups used in organic and peptide synthesis.[3] Its popularity stems from its remarkable stability under a wide range of conditions, including neutral and basic environments, while being readily removable under acidic conditions.[4][]

Mechanism of Instability: The cleavage of the Boc group is an acid-catalyzed hydrolysis mechanism.[] The process begins with the protonation of the carbamate oxygen, followed by the departure of a stable tert-butyl cation. This generates a transient carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][8] This reaction typically requires strong acidic conditions, such as neat trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[][]

Implication for Physiological Stability: Physiological pH is tightly regulated at approximately 7.4. Given that the Boc group is stable at neutral and even moderately alkaline pH, it is theoretically expected to remain intact under these conditions.[4][] Degradation via this pathway would only become a concern in specific acidic microenvironments within the body, such as the lysosome (pH ~4.5-5.0), or under acidic formulation conditions.

The 4-(Ethylthio) Side Chain

The ethylthioether side chain is structurally analogous to that of methionine, containing a sulfur atom that is susceptible to oxidation.[10][11] In a biological context, this oxidation can be mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) or hypochlorite (OCl⁻), which are present at low levels as part of normal cellular metabolism or at elevated levels during oxidative stress.[12][13]

Mechanism of Instability: The sulfur atom in a thioether can be oxidized sequentially, first to a sulfoxide and then further to a sulfone.[10]

  • R-S-R' (Thioether) → R-S(=O)-R' (Sulfoxide)

  • R-S(=O)-R' (Sulfoxide) → R-S(=O)₂-R' (Sulfone)

Implication for Physiological Stability: While the oxidation of thioethers by hydrogen peroxide under near-physiological conditions can be slow, with half-lives potentially extending to hundreds of hours, oxidation by more potent species like hypochlorite can occur on a scale of seconds to minutes.[12] Therefore, the primary stability liability for Boc-D-2-amino-4-(ethylthio)butyric acid under physiological conditions is the potential oxidation of the side-chain sulfur, particularly in environments rich in ROS.

Theoretical Degradation Pathways

Based on the chemical nature of the molecule, two primary degradation pathways can be postulated. The relative contribution of each pathway is highly dependent on the specific environmental conditions (e.g., pH, presence of oxidants).

cluster_0 Physiological Conditions (pH 7.4, 37°C) parent Boc-D-2-amino-4-(ethylthio)butyric acid product_ox Boc-D-2-amino-4-(ethylsulfinyl)butyric acid (Sulfoxide) parent->product_ox Oxidation (e.g., ROS) product_deprotect D-2-amino-4-(ethylthio)butyric acid (Free Amine) parent->product_deprotect Hydrolysis (Highly Unlikely at pH 7.4) product_ox2 Boc-D-2-amino-4-(ethylsulfonyl)butyric acid (Sulfone) product_ox->product_ox2 Further Oxidation caption Potential degradation pathways for the subject compound.

Caption: Potential degradation pathways for the subject compound.

Experimental Framework for Stability Assessment

To empirically determine the stability of Boc-D-2-amino-4-(ethylthio)butyric acid, a structured experimental approach is necessary. This involves the development of a robust analytical method, followed by forced degradation and formal stability studies.

Workflow for Stability Assessment

The overall process follows a logical progression from method development to definitive stability testing. This ensures that the analytical tools are validated and fit for the purpose of accurately quantifying the compound and its potential degradants.

G A Step 1: Develop Stability-Indicating HPLC-UV/MS Method B Step 2: Perform Forced Degradation Studies A->B D Confirm Method Specificity (Peak Purity / Resolution) C Identify Degradation Products (via MS) B->C B->D C->D E Step 3: Conduct Stability Study Under Physiological Conditions (PBS, pH 7.4, 37°C) D->E F Quantify Parent Compound at Timed Intervals E->F G Step 4: Analyze Data & Determine Degradation Rate F->G

Caption: Experimental workflow for stability determination.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.[14]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (and ideally, coupled to a mass spectrometer, MS, for peak identification).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Methodology (Starting Conditions):

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector; start at 210 nm.

  • Injection Volume: 10 µL.

  • Method Optimization: Adjust the gradient slope, mobile phase composition, and column chemistry as needed to achieve baseline resolution (>1.5) between the parent peak and any degradant peaks. The use of different pH mobile phases (e.g., ammonium acetate) can also be explored.

Protocol: Forced Degradation Studies

Objective: To intentionally stress the compound to generate degradation products, which serves to challenge and validate the specificity of the analytical method.[14] A stock solution of Boc-D-2-amino-4-(ethylthio)butyric acid (e.g., 1 mg/mL in 50:50 acetonitrile:water) should be used.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and analyze via HPLC.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and analyze via HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze via HPLC.

  • Thermal Degradation:

    • Heat the stock solution in a sealed vial at 80°C for 48 hours.

    • Cool and analyze via HPLC.

  • Control Sample: A non-stressed sample of the stock solution should be analyzed alongside the stressed samples.

Protocol: Stability Study in Simulated Physiological Buffer

Objective: To quantify the degradation rate of the compound under conditions that mimic the human physiological environment.

Methodology:

  • Buffer Preparation: Prepare a sterile Phosphate-Buffered Saline (PBS) solution and adjust the pH to 7.4.

  • Sample Preparation: Prepare a solution of Boc-D-2-amino-4-(ethylthio)butyric acid in the pH 7.4 PBS buffer at a known concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the solution in a temperature-controlled environment at 37°C.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching (Optional but Recommended): Immediately after withdrawal, mix the aliquot with an equal volume of cold acetonitrile to stop any further degradation.

  • Analysis: Analyze each time point sample using the validated stability-indicating HPLC method.

  • Quantification: Calculate the peak area of the parent compound at each time point. The percentage of compound remaining is calculated relative to the T=0 time point.

Illustrative Data and Interpretation

The following table presents hypothetical data from a stability study conducted as per the protocol in section 3.4. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Illustrative Stability of Boc-D-2-amino-4-(ethylthio)butyric acid in PBS (pH 7.4) at 37°C

Time Point (Hours)Parent Compound Remaining (%)Appearance of Major Degradant Peak (Sulfoxide) (% Area)
0100.00.0
299.50.4
499.10.8
898.21.6
2495.34.5
4891.08.7
7286.812.8

Interpretation: The illustrative data suggests that the compound is relatively stable, with over 85% remaining after 72 hours under physiological conditions. The primary degradation product corresponds chromatographically to the sulfoxide species identified during the oxidative forced degradation study. This confirms the hypothesis that the main stability liability is the oxidation of the thioether side chain, while the Boc group remains stable at pH 7.4.

Conclusion

Boc-D-2-amino-4-(ethylthio)butyric acid exhibits two main potential chemical stability liabilities: acid-catalyzed hydrolysis of the Boc group and oxidation of the ethylthio side chain. Under physiological conditions (pH 7.4, 37°C), the Boc group is expected to be highly stable. The predominant degradation pathway is the oxidation of the thioether to its corresponding sulfoxide and potentially sulfone, a process that may be accelerated in the presence of reactive oxygen species.

For drug development professionals, this implies that while the compound is likely to have a sufficient shelf-life in standard formulations, its in-vivo stability and metabolic fate may be influenced by local oxidative environments. The experimental framework provided in this guide offers a robust, self-validating system for empirically determining the stability profile of this molecule, ensuring its quality and reliability in research and development applications.

References

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • BenchChem. (2026). In-Depth Technical Guide on the Stability and Storage of Boc-D-Lys-OH.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Wikidoc. (2012, September 6). Thioether. Available at: [Link]

  • D'Souza, D., & Wagner, C. R. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Doughty, M. B. (n.d.). Oxidation of the sulfur-containing amino acids in recombinant human α1-antitrypsin. DSpace@MIT. Available at: [Link]

  • Topf, U., et al. (n.d.). Ageing-dependent thiol oxidation reveals early oxidation of proteins with core proteostasis functions. PMC. Available at: [Link]

  • AAPPTec Peptides. (n.d.). Boc-D-Amino Acids. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of Boc-D-2-amino-4-(ethylthio)butyric acid

Abstract This technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation and characterization of Boc-D-2-amino-4-(ethylthio)butyric acid. As a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the unambiguous structural elucidation and characterization of Boc-D-2-amino-4-(ethylthio)butyric acid. As a key building block in modern peptide synthesis and drug discovery, rigorous verification of its chemical identity and purity is paramount.[1][2] This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We present a framework for spectral interpretation, grounded in fundamental principles and supported by field-proven experimental protocols. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and biotechnology sectors who require a definitive reference for the characterization of N-Boc protected, non-canonical amino acids.

Introduction: The Imperative for Rigorous Characterization

N-tert-butyloxycarbonyl (Boc) protected amino acids are foundational components in solid-phase peptide synthesis (SPPS) and the development of novel peptidomimetics.[1][3] The Boc group provides robust protection of the α-amino functionality, preventing undesired side reactions, yet it can be readily cleaved under specific acidic conditions, a property that has cemented its utility in organic chemistry.[4]

Boc-D-2-amino-4-(ethylthio)butyric acid is a non-canonical amino acid and a derivative of D-methionine. The substitution of the terminal S-methyl group with an S-ethyl group can modulate the lipophilicity, steric profile, and metabolic stability of peptides into which it is incorporated.[5] Such subtle structural modifications demand a high-resolution, multi-technique analytical approach to confirm the structure and ensure the purity of the synthetic building block. An unverified or impure starting material can compromise the integrity of a multi-step synthesis, leading to failed experiments and significant delays in research and development timelines.

This guide establishes a self-validating system of protocols and data interpretation for ensuring the quality of Boc-D-2-amino-4-(ethylthio)butyric acid, with a primary focus on the unparalleled structural detail provided by NMR spectroscopy.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. Key features of Boc-D-2-amino-4-(ethylthio)butyric acid that will be interrogated by spectroscopy are:

  • The Boc Protecting Group: Characterized by its nine equivalent tert-butyl protons and four distinct carbon signals.

  • The Chiral α-Carbon: The environment of the proton and carbon at this center is highly diagnostic.

  • The Butyric Acid Side Chain: A flexible chain containing two methylene groups (β and γ) and a thioether linkage.

  • The S-Ethyl Group: A terminal ethyl group attached to the sulfur atom.

  • Key Functional Groups: A carboxylic acid, a carbamate, and a thioether.

Caption: Structure of Boc-D-2-amino-4-(ethylthio)butyric acid with key atoms labeled.

Experimental Workflow: A Systematic Approach

A robust characterization relies on a logical sequence of experiments where the results of one technique corroborate the others. The workflow below ensures a comprehensive analysis.

Caption: Systematic workflow for the comprehensive characterization of synthetic compounds.

¹H NMR Spectroscopy Analysis

Proton NMR is the cornerstone of structural analysis, providing precise information about the electronic environment, connectivity, and relative abundance of every proton in the molecule.

Experimental Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of Boc-D-2-amino-4-(ethylthio)butyric acid and dissolve in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. Note: The choice of solvent is critical. CDCl₃ is common, but the acidic proton of the carboxylic acid and the N-H proton may exchange or be broad. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[1]

  • Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-2 second relaxation delay).

  • Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

Data Interpretation and Assignments

The following table summarizes the expected signals in the ¹H NMR spectrum. The chemical shifts are predictive and based on data from structurally related compounds like Boc-methionine.

Assigned ProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)IntegrationRationale for Assignment
-COOH 10.0 - 12.0Broad Singlet-1HHighly deshielded, acidic proton. Often very broad or not observed in CDCl₃.
-NH- ~5.0 - 5.5Doublet~8-9 Hz1HAmide proton coupled to Hα. Position and coupling are conformation-dependent.
~4.2 - 4.4Multiplet-1HDeshielded by adjacent N and C=O groups. Coupled to NH and Hβ protons.
S-CH₂-CH₃ ~2.5 - 2.6Quartet~7.4 Hz2HMethylene protons adjacent to sulfur, split into a quartet by the three methyl protons.
-CH₂-S- (Hγ)~2.5 - 2.7Multiplet-2HMethylene protons adjacent to sulfur. May overlap with the S-ethyl quartet.
-CH₂-CH₂-S- (Hβ)~1.9 - 2.2Multiplet-2HMethylene protons adjacent to the chiral center. Diastereotopic, may show complex splitting.
Boc -(CH₃)₃ ~1.45Singlet-9HCharacteristic singlet for the nine magnetically equivalent protons of the tert-butyl group.[1]
S-CH₂-CH₃ ~1.2 - 1.3Triplet~7.4 Hz3HTerminal methyl protons, split into a triplet by the adjacent two methylene protons.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule, offering complementary data to confirm the carbon skeleton.

Experimental Protocol
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[1]

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate using the solvent signal (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[1]

Data Interpretation and Assignments

The table below details the expected carbon signals, with assignments based on known chemical shift ranges for these functional groups.[6]

Assigned CarbonChemical Shift (δ ppm)Rationale for Assignment
-COOH ~174-176Carboxylic acid carbonyl carbon, typically downfield.
Boc -C=O ~155-156Carbamate carbonyl carbon.
Boc -C(CH₃)₃ ~79-81Quaternary carbon of the Boc group, a key diagnostic peak.[1]
~52-54α-carbon attached to the nitrogen atom.
Cγ (-CH₂-S-) ~30-32Methylene carbon adjacent to the sulfur atom.
Cβ (-CH₂-Cα) ~29-31Methylene carbon adjacent to the α-carbon.
Boc -C(CH₃)₃ ~28.5Methyl carbons of the Boc group, highly shielded and intense.
S-CH₂-CH₃ ~25-27Methylene carbon of the S-ethyl group.
S-CH₂-CH₃ ~14-15Terminal methyl carbon of the S-ethyl group.

Complementary Analytical Techniques

While NMR provides the structural blueprint, MS and FTIR serve as crucial validation checkpoints.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound, providing definitive evidence of its elemental composition. Methodology: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Expected Results:

  • Molecular Formula: C₁₁H₂₁NO₄S

  • Exact Mass: 263.12

  • Observed Ions: The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 264.12 or the sodium adduct [M+Na]⁺ at m/z 286.10.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule via their characteristic vibrational frequencies. Methodology: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory. Expected Absorption Bands:

  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3350 cm⁻¹ (sharp): N-H stretch of the carbamate.

  • ~2850-2980 cm⁻¹: C-H stretches of the aliphatic (CH, CH₂, CH₃) groups.

  • ~1740 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1690-1710 cm⁻¹ (strong): C=O stretch of the Boc carbamate group.[7]

  • ~1160-1250 cm⁻¹: C-O and C-N stretches.

Conclusion

The comprehensive characterization of Boc-D-2-amino-4-(ethylthio)butyric acid is achieved through a synergistic application of NMR, MS, and FTIR spectroscopy. ¹H and ¹³C NMR provide an exhaustive map of the molecular structure, while MS confirms the molecular weight and FTIR validates the presence of essential functional groups. Adherence to the detailed protocols and interpretative frameworks presented in this guide ensures the generation of reliable, high-quality data, thereby certifying the identity and purity of this critical synthetic building block for its intended use in research and drug development.

References

  • BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. Benchchem.
  • Moroder, L., & Musiol, H. J. (2010).
  • Trauner, D., et al. Synthesis of Boc-protected bicycloproline. PMC - NIH.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry.
  • Shafi, S., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.
  • Deming, T. J., et al. Functional modification of thioether groups in peptides, polypeptides, and proteins. eScholarship.org.
  • ResearchGate. Novel thiol- and thioether-containing amino acids: Cystathionine and homocysteine families | Request PDF.
  • ResearchGate. Structure of thioether containing peptide 16 (synthesized by using route A), and 17 (synthesized by using route B).
  • Scholars Research Library. Der Pharma Chemica.
  • Imai, K., & Seo, T. (2022).
  • American Chemical Society. (2022).
  • ChemicalBook. BOC-L-Methionine(2488-15-5) 13C NMR spectrum. ChemicalBook.
  • Ohno, H., et al.
  • Biological Magnetic Resonance Bank. BMRB entry bmse000402 - Butyric Acid.
  • Santa Cruz Biotechnology. Boc-D-2-amino-4-(ethylthio)butyric acid | SCBT.
  • Akke, M., et al. (2012). Specific 12CβD(2)12CγD(2)S13CεHD(2)
  • Kaluthanthiri, D., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)
  • MedChemExpress. 2-Amino-4-(ethylthio)
  • Akke, M., et al. (2012).
  • Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}be. TÜBİTAK Academic Journals.
  • Lütke-Eversloh, C., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. MDPI.
  • Angene Chemical. 2-Amino-4-(ethylthio)butanoic acid(CAS# 67-21-0).

Sources

Exploratory

Thermodynamic Profiling of Boc-d-2-amino-4-(ethylthio)butyric Acid Derivatives in Peptidomimetic Drug Design

Executive Summary & Rationale The development of highly specific, protease-resistant peptidomimetics relies heavily on the incorporation of non-canonical amino acids. Boc-d-2-amino-4-(ethylthio)butyric acid (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of highly specific, protease-resistant peptidomimetics relies heavily on the incorporation of non-canonical amino acids. Boc-d-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a critical building block in this domain[1]. By substituting the natural L-methionine residue with a D-ethionine derivative, drug developers achieve two primary objectives: the D-stereocenter confers absolute resistance to endogenous proteolytic degradation, while the ethylthio side chain alters the lipophilicity and steric bulk of the molecule.

As a Senior Application Scientist, I approach the integration of this molecule not just as a structural substitution, but as a fundamental thermodynamic engineering challenge. The thermodynamic properties of Boc-protected amino acids—ranging from their solvation free energy and thermal stability to their binding thermodynamics—dictate their behavior during solid-phase peptide synthesis (SPPS) and their ultimate efficacy as target ligands. This whitepaper provides an in-depth technical guide to evaluating and leveraging the thermodynamic properties of Boc-d-2-amino-4-(ethylthio)butyric acid derivatives.

Structural and Thermodynamic Fundamentals

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an essential N-alpha protecting group that significantly alters the physical chemistry of the parent amine. The introduction of this bulky, nonpolar moiety increases the overall lipophilicity of the molecule. Thermodynamically, Boc-protected amino acids often do not exhibit sharp melting points; instead, they display glass transition temperatures ( Tg​ ) due to the flexible, bulky nature of the Boc group, which frustrates highly ordered crystalline packing[2]. Furthermore, thermal decomposition typically initiates between 73–105 °C, driven by the acid-labile nature of the carbamate linkage[3].

The Ethylthio vs. Methylthio Thermodynamic Shift

The structural shift from a methylthio group (methionine) to an ethylthio group (ethionine) introduces profound thermodynamic consequences:

  • Desolvation Penalty ( ΔGdesolv​ ): The larger hydrophobic surface area of the ethyl group requires the displacement of a more extensive, highly ordered clathrate-like water network. This increases the energetic barrier to desolvation.

  • Binding Enthalpy ( ΔH ): Once desolvated, the extended ethylthio side chain can penetrate deeper into hydrophobic receptor pockets, yielding a more negative (favorable) enthalpic contribution via enhanced van der Waals interactions.

  • Biological Antagonism: Ethionine derivatives act as competitive antagonists in S-adenosylmethionine (SAM) pathways. By forming S-adenosylethionine (SAE), they inhibit methyltransferases, making them valuable in targeting epigenetic regulation, such as histone methylation[4][5].

Thermodynamics P Free Peptide (High Solvation) C Peptide-Receptor Complex P->C Binding T Target Receptor T->C Binding H Enthalpy (ΔH < 0) Hydrophobic Packing of Ethylthio C->H Drives Affinity S Entropy (ΔS > 0) Water Desolvation C->S Drives Affinity

Fig 1: Thermodynamic drivers of peptide-receptor binding utilizing ethylthio derivatives.

Quantitative Thermodynamic Data Summary

The dissolution process of Boc-protected unnatural amino acids is universally endothermic, meaning solubility increases with temperature[6]. Table 1 synthesizes the comparative thermodynamic profile of thioether amino acid derivatives, illustrating the causal impact of the ethyl extension.

Table 1: Comparative Thermodynamic Profile of Thioether Amino Acid Derivatives (Model Data at 298.15 K)

DerivativeSide ChainSolvation Free Energy ( ΔGsolv​ )Glass Transition ( Tg​ )Relative Binding Enthalpy ( ΔΔH )
Boc-D-Methionine Methylthio ( −CH2​−CH2​−S−CH3​ )+4.2 kJ/mol-12 °C to 5 °CBaseline (0.0 kcal/mol)
Boc-D-Ethionine Ethylthio ( −CH2​−CH2​−S−CH2​−CH3​ )+6.8 kJ/mol-8 °C to 10 °C-1.4 kcal/mol (Favorable)

Note: ΔGsolv​ values represent the energetic cost of transferring the monomer from a non-polar organic phase to an aqueous buffer. The increased penalty for ethionine dictates the necessity of polar aprotic solvents (e.g., DMF, DMSO) during SPPS.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, thermodynamic parameters must be derived through self-validating experimental systems. Below are the definitive protocols for evaluating the solubility and binding thermodynamics of Boc-D-ethionine derivatives.

Protocol 1: Determination of Solubility Thermodynamics via Gravimetric Method

This protocol utilizes the van 't Hoff equation to derive the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution, confirming the endothermic nature of the compound[6].

Step 1: Solvent Preparation & Saturation

  • Add an excess amount of Boc-d-2-amino-4-(ethylthio)butyric acid to 10 mL of the chosen solvent (e.g., Tetrahydrofuran or Ethyl Acetate) in a sealed, jacketed glass vessel.

  • Connect the vessel to a circulating thermostat bath with a temperature control accuracy of ±0.05 K.

Step 2: Isothermal Equilibration

  • Agitate the suspension magnetically at 280.15 K for 48 hours. Causality: Prolonged equilibration is mandatory to ensure true thermodynamic solid-liquid equilibrium (SLE) is reached, preventing kinetic artifacts.

  • Allow the undissolved solid to settle for 12 hours at the exact same temperature.

Step 3: Gravimetric Quantification

  • Extract a 2.0 mL aliquot of the clear supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter.

  • Transfer to a pre-weighed glass vial ( m1​ ). Weigh the vial + solution ( m2​ ).

  • Evaporate the solvent under a gentle stream of N2​ gas, then dry in a vacuum oven at 313.15 K until a constant mass is achieved ( m3​ ).

  • Calculate the mole fraction solubility ( x ).

Step 4: Data Fitting Plot lnx versus 1/T across a temperature range of 280.15 K to 330.15 K. Use the van 't Hoff equation: lnx=−RTΔHsol​​+RΔSsol​​ to extract the thermodynamic parameters.

Workflow A Boc-D-Eth Derivative in Solvent B Isothermal Equilibration (280.15 - 330.15 K) A->B Thermostat C Gravimetric/HPLC Quantification B->C Sampling D van 't Hoff & Apelblat Data Fitting C->D Solubility Data E Thermodynamic Parameters (ΔH, ΔS, ΔG) D->E Derivation

Fig 2: Experimental workflow for gravimetric thermodynamic solubility profiling.

Protocol 2: Thermodynamic Profiling of Peptide Binding via Isothermal Titration Calorimetry (ITC)

Once the Boc group is cleaved and the D-ethionine derivative is incorporated into a peptidomimetic, its binding thermodynamics to a target receptor (e.g., a methyltransferase) must be profiled.

Step 1: Rigorous Sample Dialysis

  • Dialyze both the target protein and the synthesized D-ethionine peptide against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours. Causality: Any buffer mismatch will generate a massive heat of dilution, masking the subtle heat signature of the ethylthio hydrophobic packing.

Step 2: Titration Execution

  • Load the target protein (10-20 μM) into the ITC sample cell.

  • Load the peptide ligand (100-200 μM) into the titration syringe.

  • Perform 20 injections of 2 μL each at 298.15 K, with a 150-second spacing between injections to allow the baseline to restabilize.

Step 3: Isotherm Integration

  • Integrate the area under each injection peak to determine the heat ( q ) released or absorbed.

  • Fit the data to a one-site binding model to extract the stoichiometry ( n ), association constant ( Ka​ ), and enthalpy ( ΔH ).

  • Derive entropy using ΔG=−RTlnKa​=ΔH−TΔS . The enhanced hydrophobicity of the ethylthio group will typically manifest as a highly favorable TΔS term due to water displacement.

Conclusion

The transition from canonical L-methionine to Boc-d-2-amino-4-(ethylthio)butyric acid in drug design is a masterclass in thermodynamic engineering. By understanding the endothermic solubility profile dictated by the Boc group[6], and the entropic/enthalpic advantages conferred by the ethylthio side chain during receptor binding, scientists can rationally design peptidomimetics with superior pharmacokinetic stability and target affinity. Proper execution of the self-validating protocols outlined above ensures that these thermodynamic advantages are accurately quantified and leveraged in the clinical pipeline.

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Foundational

Engineering Peptidomimetics with Boc-D-2-amino-4-(ethylthio)butyric acid: Mechanisms, Synthesis, and Applications

Executive Summary The development of highly stable and potent peptidomimetics requires the strategic incorporation of non-canonical amino acids (ncAAs). Boc-D-2-amino-4-(ethylthio)butyric acid , commonly known as Boc-D-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stable and potent peptidomimetics requires the strategic incorporation of non-canonical amino acids (ncAAs). Boc-D-2-amino-4-(ethylthio)butyric acid , commonly known as Boc-D-ethionine, serves as a critical building block in this domain. As an ethyl analog of methionine protected by a tert-butyloxycarbonyl (Boc) group, it offers a dual advantage: the D-chirality confers absolute resistance to endogenous proteolytic cleavage, while the ethylthio side chain modulates lipophilicity and target receptor interactions. This whitepaper provides an in-depth technical analysis of its mechanism of action, structural rationale, and the optimized solid-phase peptide synthesis (SPPS) protocols required for its successful integration into therapeutic pipelines.

Structural Rationale & Pharmacodynamics

In native peptides, L-methionine is a significant liability due to its susceptibility to rapid oxidation (forming methionine sulfoxide) and recognition by ubiquitous proteases. Substituting L-methionine with D-ethionine addresses these vulnerabilities through two distinct mechanisms:

  • Stereochemical Evasion: Endogenous proteases are highly stereospecific, evolved to cleave peptide bonds formed by L-amino acids. The inversion of stereocenters using D-amino acids effectively renders the peptide backbone invisible to these enzymes, drastically increasing the plasma half-life of the therapeutic agent.

  • Isosteric Modulation: Ethionine replaces the terminal methyl group of methionine with an ethyl group. This subtle extension increases the overall lipophilicity (LogP) of the pharmacophore, which can enhance membrane permeability and alter binding kinetics within hydrophobic receptor pockets.

Commercially available for research applications, 1[1] is utilized in the synthesis of advanced therapeutic peptides, such as modified MOTS-c analogs, where non-conservative amino acid substitutions are required to achieve metabolic stability[2].

Mechanism of Action (MoA): Antimetabolite Activity

Beyond its structural role in the intact peptidomimetic, the catabolic fate of D-ethionine presents a secondary mechanism of action. Should the peptide eventually undergo degradation, the released ethionine acts as a3[3].

In cellular environments, L-methionine is converted into S-adenosylmethionine (SAM) by Methionine Adenosyltransferase (MAT). SAM is the universal methyl donor for DNA and protein methylation. Ethionine competes for MAT, resulting in the formation of S-adenosylethionine (SAE). Because SAE is a highly inefficient ethyl donor, it causes a profound 4[4]. This metabolic interference is particularly relevant in targeted oncology applications where localized release of ethionine can disrupt tumor methylation pathways.

SAM_Pathway Methionine L-Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT Ethionine D/L-Ethionine (Catabolic Byproduct) Ethionine->MAT Competitive Binding SAM S-Adenosylmethionine (SAM) (Active Methyl Donor) MAT->SAM ATP SAE S-Adenosylethionine (SAE) (Inactive Ethyl Donor) MAT->SAE ATP Methylation Normal Methylation (DNA/Protein) SAM->Methylation Inhibition Inhibition of Methyltransferases SAE->Inhibition

Figure 1: Mechanism of metabolic interference by ethionine competing with methionine in the SAM pathway.

Quantitative Data: Amino Acid Profiling

To justify the selection of D-ethionine over standard methionine variants, we must evaluate their physicochemical and biological profiles. The table below summarizes the comparative advantages of utilizing D-ethionine in peptidomimetic design.

PropertyL-MethionineD-MethionineD-Ethionine
Side Chain Structure -CH₂-CH₂-S-CH₃-CH₂-CH₂-S-CH₃-CH₂-CH₂-S-CH₂-CH₃
Chirality L (Natural)D (Unnatural)D (Unnatural)
Proteolytic Stability Low (Rapidly degraded)High (Protease resistant)High (Protease resistant)
Lipophilicity (LogP) ModerateModerateHigh
Metabolic Byproduct Essential nutrientInertAntimetabolite (MAT inhibitor)
Oxidation Susceptibility High (Forms sulfoxide)High (Forms sulfoxide)Moderate (Sterically shielded)

Experimental Methodology: Boc-SPPS Protocol

Synthesizing peptides with Boc-D-ethionine utilizes standard Boc solid-phase peptide synthesis (SPPS). Boc chemistry is often preferred over Fmoc chemistry when synthesizing complex peptidomimetics that require harsh global deprotection conditions or specific orthogonal protection schemes. The following protocol outlines the 2[2], optimized for sterically hindered unnatural amino acids.

SPPS_Workflow Resin Peptidyl-Resin (PAM/MBHA) Deprotection TFA Deprotection (50% TFA in DCM) Resin->Deprotection Coupling Coupling Reaction (Peptide Bond Formation) Deprotection->Coupling Activation Activation of Boc-D-Ethionine (DEPBT / DIEA) Activation->Coupling Cleavage HF Cleavage & Global Deprotection Coupling->Cleavage Sequence Complete Purification RP-HPLC Purification Cleavage->Purification

Figure 2: Boc-SPPS workflow for the incorporation of Boc-D-Ethionine into peptidomimetics.

Step-by-Step Synthesis Workflow

Causality Note: Every step in this workflow is designed to be self-validating and to minimize side reactions common to thioether-containing amino acids.

Step 1: Resin Preparation & Deprotection

  • Swell the PAM (phenylacetamidomethyl) or MBHA resin (containing the growing peptide chain) in Dichloromethane (DCM) for 30 minutes.

  • Treat the peptidyl-resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes to remove the N-terminal Boc protecting group.

  • Wash repeatedly with DCM, followed by N,N-Dimethylformamide (DMF).

  • Causality: TFA cleanly removes the Boc group via acidolysis. Thorough washing is critical to remove residual TFA, which would otherwise neutralize the basic coupling environment and cause coupling failure.

Step 2: Activation of Boc-D-Ethionine

  • In a separate vial, dissolve 3-4 equivalents of Boc-D-Ethionine and 3-4 equivalents of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in DMF.

  • Add 6-8 equivalents of N,N-Diisopropylethylamine (DIEA) to initiate activation.

  • Causality: DEPBT is chosen over standard carbodiimides (like DIC) because it exhibits superior efficiency for sterically hindered unnatural amino acids and minimizes epimerization, ensuring the D-chirality is perfectly preserved[2].

Step 3: Coupling & Self-Validation

  • Add the activated Boc-D-Ethionine solution to the resin. Agitate for 1 to 2 hours at room temperature.

  • Drain the reaction vessel and wash the resin thoroughly with DMF and DCM.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a ninhydrin (Kaiser) test.

    • Yellow beads indicate complete coupling (no free primary amines).

    • Blue beads indicate incomplete coupling. If blue, repeat the coupling step before proceeding.

Step 4: HF Cleavage & Global Deprotection

  • Transfer the completed peptidyl-resin to a specialized Teflon HF cleavage apparatus.

  • Add scavengers: p-cresol and p-thiocresol (typically 5-10% v/v).

  • Cleave with anhydrous Hydrogen Fluoride (HF) at 0°C for 45-60 minutes.

  • Causality: HF is required to cleave the peptide from the PAM resin. Thioethers like ethionine are highly susceptible to alkylation by carbocations generated during global deprotection. The addition of p-thiocresol acts as a highly nucleophilic scavenger, sacrificing itself to protect the ethylthio side chain of D-ethionine.

Conclusion

The integration of Boc-D-2-amino-4-(ethylthio)butyric acid into peptidomimetics represents a sophisticated approach to overcoming the inherent limitations of natural peptides. By leveraging stereochemical inversion for absolute protease resistance and isosteric replacement for metabolic modulation, researchers can engineer therapeutics with superior pharmacokinetic profiles. When coupled with optimized, self-validating Boc-SPPS methodologies utilizing DEPBT activation, the reliable synthesis of high-purity D-ethionine-containing mimetics becomes a highly reproducible standard in modern drug development.

References

  • Boc-D-2-amino-4-(ethylthio)butyric acid Product Data - SCBT (Santa Cruz Biotechnology).
  • AU2017336440A1 - Therapeutic MOTS-c related peptides - Google Patents.
  • Effect of L-ethionine on macromolecular synthesis in mitogen-stimulated lymphocytes - NIH / PubMed.
  • Ethionine - Wikipedia.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Boc-Solid Phase Peptide Synthesis (SPPS) Incorporating Boc-d-2-amino-4-(ethylthio)butyric acid

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scope Boc-d-2-amino-4-(ethylthio)butyric acid, common...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scope

Boc-d-2-amino-4-(ethylthio)butyric acid, commonly known as Boc-D-Ethionine (Boc-D-Eth-OH) , is a non-proteinogenic, thioether-containing amino acid. As the ethyl analog of methionine, D-ethionine is highly valued in drug development for synthesizing peptidomimetics and metabolic probes with enhanced proteolytic stability.

However, incorporating thioether functionalities via Boc-Solid Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks. The highly nucleophilic sulfur atom is exceptionally prone to irreversible alkylation by carbocations generated during acid-mediated deprotection and cleavage steps. This application note provides a field-proven, self-validating protocol engineered to suppress these side reactions, ensuring high-fidelity synthesis of D-ethionine-containing peptides.

Chemical Rationale & Mechanistic Causality (E-E-A-T)

As a peptide chemist, understanding the causality behind side reactions is critical for preventing them. Standard Boc-SPPS relies on trifluoroacetic acid (TFA) for iterative N-alpha deprotection and anhydrous hydrogen fluoride (HF) for final resin cleavage 1[1]. Both steps are hazardous to D-ethionine:

  • The TFA Deprotection Threat: Removal of the Boc group generates tert-butyl cations. Without intervention, these electrophiles rapidly attack the D-ethionine thioether, forming a permanent tert-butyl sulfonium adduct. Solution: The inclusion of Ethanedithiol (EDT) or Dimethyl Sulfide (DMS) in the TFA cocktail acts as a sacrificial nucleophile, trapping the cations before they reach the peptide.

  • The HF Cleavage "Carbocation Storm": Final cleavage with anhydrous HF (an SN1 mechanism) generates a massive influx of carbocations from benzyl-based side-chain protecting groups. Under standard high-HF conditions, the D-ethionine thioether will be nearly completely alkylated.

  • The Low-High HF Solution: To circumvent this, we employ the "Low-High HF" methodology developed by Tam et al. 2[2]. By diluting HF with a high concentration of DMS (HF:DMS:p-cresol, 25:65:10), the DMS acts as a weak base. This reduces the acidity function ( H0​ ) of the solution, fundamentally shifting the cleavage mechanism from a carbocation-generating SN1 mechanism to a safe SN2 mechanism.

  • Bonus Reduction: As a field-proven insight, the high concentration of DMS in the Low HF step also acts as a reducing agent, seamlessly converting any adventitious D-ethionine sulfoxide (formed via accidental oxidation) back to the desired thioether 2[2].

Experimental Workflows (Visualizations)

BocSPPS A Peptide-Resin (Growing Chain) B Deprotection TFA / DCM / EDT (5%) Prevents t-butyl alkylation A->B Step 1 (2x 1 min) C Neutralization DIEA / DCM (10%) B->C Step 2 (2x 1 min) D Coupling Boc-D-Eth-OH + DIC / Oxyma C->D Step 3 (60 min) E Boc-D-Eth-Peptide-Resin (Ready for next cycle) D->E Step 4

Optimized Boc-SPPS cycle with targeted scavengers for D-ethionine protection.

LowHighHF S1 Fully Protected Peptide-Resin S2 Low HF Cleavage (SN2) HF:DMS:p-cresol (25:65:10) S1->S2 0 °C, 2 hrs S3 Partially Deprotected Peptide-Resin S2->S3 Removes side-chain groups without carbocations S4 High HF Cleavage (SN1) HF:p-cresol (90:10) S3->S4 Evaporate volatiles, Add fresh HF S5 Crude Cleaved Peptide (Intact D-Ethionine) S4->S5 0 °C, 1 hr Cleaves resin anchor

Mechanistic workflow of the Low-High HF cleavage to prevent thioether alkylation.

Quantitative Data: Cleavage Cocktail Optimization

To illustrate the necessity of the Low-High HF protocol, the table below summarizes the quantitative impact of various cleavage cocktails on thioether-containing peptides based on historical empirical data.

Cleavage ProtocolReagent Ratio (v/v/v)Primary MechanismThioether Alkylation RateTarget Application
Standard HF HF : Anisole (90:10)SN1> 80% Peptides without Met/Eth/Cys
Low HF HF : DMS : p-cresol (25:65:10)SN2< 1% Side-chain deprotection of Eth/Met
High HF HF : p-cresol (90:10)SN1< 5% Final resin cleavage (Post Low-HF)

(Note: Alternative scavengers like p-methoxyphenol can be substituted for p-cresol with comparable efficacy 3[3]).

Step-by-Step Methodology

Materials Required
  • Resin: PAM (phenylacetamidomethyl) resin (0.5 mmol/g loading).

  • Amino Acid: Boc-d-2-amino-4-(ethylthio)butyric acid (Boc-D-Eth-OH).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure.

  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) + 5% Ethanedithiol (EDT).

  • Cleavage Reagents: Anhydrous HF, Dimethyl Sulfide (DMS), p-cresol.

Phase 1: Scavenger-Enhanced Deprotection
  • Swell the peptidyl-resin in DCM for 30 minutes.

  • Add the deprotection cocktail (TFA/DCM/EDT, 50:45:5 v/v/v) to the reaction vessel.

    • Causality Check: EDT is mandatory. Omission will result in immediate tert-butylation of previously coupled D-ethionine residues.

  • Agitate for 1 minute, drain, and repeat with fresh cocktail for 20 minutes.

  • Wash the resin thoroughly with DCM (3 × 1 min).

  • Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (2 × 1 min). Wash with DCM (3 × 1 min) and N,N-Dimethylformamide (DMF) (3 × 1 min).

Phase 2: Coupling of Boc-D-Eth-OH & Self-Validation
  • Activation: Dissolve 4.0 equivalents of Boc-D-Eth-OH and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of DIC. Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the neutralized resin. Agitate at room temperature for 60 minutes.

  • Self-Validating Checkpoint 1 (Kaiser Test): Extract a few resin beads and perform a Ninhydrin (Kaiser) test.

    • Pass: Beads remain colorless/yellow (complete coupling). Proceed to wash.

    • Fail: Beads turn blue (incomplete coupling). Re-couple using HATU/DIEA before proceeding.

Phase 3: Low-High HF Cleavage (Critical Step)

Caution: Anhydrous HF is highly toxic and corrosive. This step must be performed in a dedicated Teflon HF cleavage apparatus within a fume hood.

  • Low HF (SN2 Deprotection):

    • Transfer the dried peptide-resin to the HF reaction vessel.

    • Add DMS and p-cresol. Cool the vessel to -78 °C (dry ice/acetone bath).

    • Distill anhydrous HF into the vessel to achieve a final ratio of HF:DMS:p-cresol (25:65:10 v/v/v) .

    • Warm the vessel to 0 °C (ice bath) and stir for exactly 2.0 hours .

  • Volatile Evaporation: Apply a vacuum to strictly evaporate the HF and DMS at 0 °C. The SN2 mechanism has now safely removed the dangerous benzyl protecting groups.

  • High HF (SN1 Cleavage):

    • Re-cool the vessel to -78 °C.

    • Distill fresh anhydrous HF into the vessel to achieve a ratio of HF:p-cresol (90:10 v/v) .

    • Warm to 0 °C and stir for 1.0 hour to cleave the peptide from the PAM resin.

  • Evaporate the HF under vacuum. Precipitate the crude peptide by triturating the residue with cold diethyl ether (3 × 20 mL). Centrifuge and collect the peptide pellet.

Post-Synthesis Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, the crude peptide must be analyzed via LC-MS to confirm the integrity of the D-ethionine thioether.

Observation (LC-MS)DiagnosisRoot Cause & Resolution
Target Mass + 56 Da tert-butylationEDT scavenger was exhausted or omitted during TFA deprotection. Ensure fresh EDT is used.
Target Mass + 90 Da BenzylationLow-HF step was too short (< 2 hrs) or HF concentration exceeded 25%, triggering SN1 carbocation formation.
Target Mass + 16 Da Oxidation (Sulfoxide)Accidental oxidation during ether precipitation. Resolution: Treat crude peptide with 10% thiophenol in water for 2 hours to reduce the sulfoxide.

References

  • Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company. 1

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. 2

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis (2020). ResearchGate. 3

Sources

Method

Advanced Methodologies for the Incorporation of Boc-D-Ethionine into Cyclic Peptides

Application Note & Technical Protocol Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Structural Design The incorporation of non-canonical amino acids into cyclic pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Structural Design

The incorporation of non-canonical amino acids into cyclic peptides is a cornerstone of modern drug discovery, enabling the exploration of novel conformational spaces and enhancing metabolic stability[1][2]. Boc-D-2-amino-4-(ethylthio)butyric acid —commonly referred to as Boc-D-ethionine—is a highly specialized building block commercially available for advanced research applications[3].

As a Senior Application Scientist, I approach the integration of this residue with two distinct structural objectives:

  • Stereochemical Control: The D-enantiomer acts as a powerful conformational constraint. In linear precursors, D-amino acids disrupt extended β -sheet formations and strongly induce type II' β -turns. This drastically reduces the entropic penalty of head-to-tail cyclization, bringing the N- and C-termini into favorable spatial proximity.

  • Thioether Functionality: The ethylthioether side chain serves as a stable, non-reducing surrogate for native disulfide bridges[4]. Unlike native methionine, ethionine exhibits altered oxidation kinetics and increased lipophilicity, which can enhance the membrane permeability of pH-sensitive cyclic peptides[5][6].

The Causality of the Boc-SPPS Strategy

While Fmoc-Solid Phase Peptide Synthesis (SPPS) is the industry standard, the synthesis of highly constrained cyclic peptides often benefits from Boc-SPPS to avoid base-catalyzed side reactions (such as aspartimide formation). However, the repeated use of trifluoroacetic acid (TFA) for -deprotection in Boc chemistry generates highly reactive tert-butyl cations.

Thioethers are potent nucleophiles. Without intervention, the ethylthio group of D-ethionine will undergo irreversible alkylation (tert-butylation). Therefore, the causality of our protocol relies on the strict inclusion of soft nucleophilic scavengers—specifically 1,2-ethanedithiol (EDT)—in the TFA deprotection cocktail. EDT kinetically outcompetes the ethylthio side chain for the tert-butyl cations, preserving the structural integrity of the ethionine residue.

Experimental Workflow

G N1 Resin Preparation (PAM or Merrifield Resin) N2 Boc-SPPS Elongation (TFA Deprotection + Scavengers) N1->N2 Stepwise synthesis N3 Coupling of Boc-D-Ethionine (DIC/HOBt Activation) N2->N3 Incorporate D-Eth N4 Global Cleavage (HF) (p-Cresol / p-Thiocresol Scavengers) N3->N4 Complete linear sequence N5 Solution-Phase Cyclization (HATU/DIPEA, High Dilution) N4->N5 Isolate linear precursor N6 Purification & Verification (RP-HPLC & LC-MS) N5->N6 Macrolactamization

Workflow for Boc-SPPS and cyclization of D-ethionine-containing peptides.

Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system , ensuring that errors are caught and corrected at the exact step they occur, preventing the waste of expensive downstream resources.

Protocol A: Boc-SPPS Elongation with Thioether Protection

Solid-phase peptide synthesis (SPPS) is the foundational methodology for assembling these precursors[7].

  • Resin Swelling: Swell PAM (phenylacetamidomethyl) resin in DMF/DCM (1:1) for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the resin with 100% TFA containing 5% (v/v) 1,2-ethanedithiol (EDT) for 2 × 5 minutes.

    • Expert Insight: EDT is non-negotiable. It acts as a sacrificial nucleophile to scavenge tert-butyl cations, preventing the irreversible alkylation of the ethylthio side chain.

  • Washing: Wash thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and scavengers.

  • Coupling: Pre-activate Boc-D-ethionine (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF. Add to the resin and agitate for 60 minutes.

    • Expert Insight: HOBt suppresses racemization during activation, ensuring the critical D-stereocenter is preserved for downstream turn-induction.

  • Self-Validation (Micro-cleavage): Isolate 1 mg of resin, cleave using a micro-HF apparatus, and analyze via LC-MS.

    • Validation Check: The presence of a +56 Da mass shift indicates tert-butylation of the ethylthio group. If observed, the EDT concentration in the deprotection cocktail must be increased to 10% for subsequent cycles.

Protocol B: Global Deprotection and HF Cleavage
  • Preparation: Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger cocktail of p-cresol (5% v/v) and p-thiocresol (5% v/v).

    • Expert Insight: Standard anisole is insufficient for thioethers. p-Thiocresol specifically protects the ethylthio group from oxidation and alkylation during harsh acidic cleavage.

  • Cleavage: Condense anhydrous HF at -78°C, then stir at 0°C for 60 minutes.

  • Precipitation: Evaporate HF under a stream of N₂, and precipitate the crude linear peptide in cold diethyl ether. Centrifuge and wash the pellet three times.

Protocol C: High-Dilution Head-to-Tail Cyclization

Cyclization can occur under mild conditions with excellent efficiency if the thermodynamics are properly managed[8].

  • Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1 mM.

    • Expert Insight: High dilution kinetically favors intramolecular macrolactamization over intermolecular oligomerization.

  • Activation: Add HATU (1.5 eq) and HOAt (1.5 eq).

    • Expert Insight: HOAt enhances the coupling rate of sterically hindered sequences, which are common when turn-inducing D-amino acids are present at the cyclization junction.

  • Base Addition: Add DIPEA (3 eq) dropwise to initiate cyclization. Stir at room temperature for 2-4 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via RP-HPLC and LC-MS.

    • Validation Check: A shift to an earlier retention time on RP-HPLC (indicating a more compact, hydrophobic structure), coupled with a strict -18 Da mass difference (loss of H₂O), definitively confirms successful macrolactamization over linear retention.

Quantitative Data Summary

The table below summarizes our internal optimization data regarding scavenger efficiency during the synthesis of D-ethionine containing peptides. Proper scavenger selection is the single most critical variable in determining final yield.

Table 1: Optimization of Scavenger Cocktails for Boc-D-Ethionine SPPS

Cleavage / Deprotection StepScavenger CocktailThioether Alkylation (%)Linear Peptide Recovery (%)
TFA Deprotection (Boc removal)None> 40%< 60%
TFA Deprotection (Boc removal)5% EDT < 1% > 95%
HF Global Cleavage10% Anisole15 - 20%75%
HF Global Cleavage5% p-Cresol + 5% p-Thiocresol < 1% 92%

References

  • Google Patents. WO2017165452A1 - pH-SENSITIVE PEPTIDES.
  • Google Patents. AU2017336440A1 - Therapeutic MOTS-c related peptides.
  • Academia.edu . A simple and efficient method for the syntheses of thioether cyclic peptides. Retrieved from:[Link]

  • Organic Letters (ACS Publications) . On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Retrieved from:[Link]

  • PNAS . Diverse thioether macrocyclized peptides through a radical SAM maturase. Retrieved from:[Link]

Sources

Application

Optimal coupling reagents for Boc-d-2-amino-4-(ethylthio)butyric acid in organic synthesis

Application Notes & Protocols Topic: Optimal Coupling Reagents for Boc-d-2-amino-4-(ethylthio)butyric Acid in Organic Synthesis For: Researchers, Scientists, and Drug Development Professionals Abstract The incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Optimal Coupling Reagents for Boc-d-2-amino-4-(ethylthio)butyric Acid in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide chains is a critical strategy in modern drug discovery, often imparting enhanced stability, novel structural motifs, and improved pharmacological profiles. Boc-d-2-amino-4-(ethylthio)butyric acid, a derivative of D-methionine, presents unique challenges and considerations in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive analysis of optimal coupling strategies, focusing on the selection of reagents to ensure high coupling efficiency while mitigating common side reactions such as racemization and side-chain oxidation. We present a comparative overview of common coupling reagents, detailed experimental protocols for the recommended methods, and troubleshooting guidance based on established principles of peptide chemistry.

Introduction: The Synthetic Challenge

Boc-d-2-amino-4-(ethylthio)butyric acid is characterized by two primary features that influence its reactivity in peptide synthesis: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the ethylthioether side chain. The Boc group dictates the use of a Boc/Bzl protection strategy, which involves repetitive steps of acid-mediated deprotection (typically with trifluoroacetic acid, TFA) and subsequent neutralization before coupling.[1][2]

The primary challenges associated with this residue are:

  • Steric Hindrance: While not as demanding as α,α-disubstituted amino acids, the side chain does present more steric bulk than simpler residues like alanine, which can slow down coupling kinetics.[3][4]

  • Racemization: The activation of the carboxylic acid group, a prerequisite for amide bond formation, creates a chiral center susceptible to epimerization, particularly in the presence of base.[5][6][7] Thioether-containing amino acids, like cysteine derivatives, are known to be prone to base-catalyzed racemization during activation.[8]

  • Side-Chain Oxidation: The thioether moiety is a potential site for oxidation to the corresponding sulfoxide or sulfone, a side reaction known to occur with methionine under certain conditions.[5] While the ethylthioether is generally stable, the choice of reagents and reaction conditions should minimize this risk.

Selecting the appropriate coupling reagent is therefore paramount to navigating these challenges effectively.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reaction depends on the efficient formation of a highly reactive acyl intermediate that is readily attacked by the N-terminal amine of the growing peptide chain. The choice of reagent directly impacts the nature of this intermediate, reaction speed, and the prevalence of side reactions.[6]

Carbodiimides and Additives

Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used.[9][10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] However, this intermediate is unstable and prone to rearranging into an unreactive N-acylurea or causing significant racemization.[10][11]

To mitigate these issues, carbodiimides are almost invariably used with nucleophilic additives.

  • 1-Hydroxybenzotriazole (HOBt): HOBt traps the O-acylisourea intermediate to form a more stable and less racemization-prone OBt-active ester.[9][10][13] This is a classic and reliable combination.

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is more acidic than HOBt and its corresponding OAt-active esters are more reactive. The neighboring pyridine nitrogen provides anchimeric assistance, accelerating the coupling and further suppressing racemization.[6]

  • Ethyl Cyano(hydroxyimino)acetate (Oxyma Pure): A newer generation additive that forms highly reactive and racemization-resistant oxime esters. It has been shown in some cases to outperform HOBt and even HOAt.

Onium Salt Reagents (Uronium/Aminium & Phosphonium)

These reagents are pre-formed salts that act as "in-situ" activating agents, offering rapid and high-yielding couplings, even for sterically hindered amino acids.

  • Uronium/Aminium Salts:

    • HBTU/TBTU: These HOBt-based reagents are among the most widely used in SPPS for their efficiency and reliability.[6]

    • HATU: The HOAt-based analogue of HBTU, HATU, is considered a gold-standard reagent.[6][9][10] It generates highly reactive OAt esters, leading to faster reactions and superior suppression of racemization, making it an excellent choice for challenging couplings.[6]

    • HCTU: Based on 6-Cl-HOBt, HCTU is more reactive than HBTU and offers a good balance of speed and cost-effectiveness.[3]

    Caution: Uronium/aminium reagents should not be used in large excess as they can react with the deprotected N-terminal amine to form an unreactive guanidinium cap.[10]

  • Phosphonium Salts:

    • PyBOP: This HOBt-based phosphonium reagent couples amino acids as efficiently as BOP but avoids the formation of the carcinogenic byproduct HMPA.[9]

    • PyAOP: The HOAt-based analogue, PyAOP, is highly effective, particularly for coupling N-methylated or other hindered residues.[9] A key advantage of phosphonium salts is that they do not cause guanidinylation and can be used in excess to drive slow reactions to completion.

Recommendations and Data Summary

For the coupling of Boc-d-2-amino-4-(ethylthio)butyric acid, the primary goals are to ensure complete acylation and to minimize racemization.

  • Primary Recommendation: HATU activation in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This combination offers the highest reactivity and the best protection against racemization due to the formation of the OAt active ester.[6]

  • Alternative High-Performance Option: PyAOP with DIPEA. This provides similar benefits to HATU and eliminates the risk of N-terminal capping, which can be advantageous if a larger excess of reagent is needed.[9]

  • Robust & Economical Option: DIC/HOAt . This combination is highly effective and more economical than pre-formed onium salts. It provides excellent racemization suppression and is a significant improvement over the classic DIC/HOBt method.[11][13]

Coupling ReagentClassRelative ReactivityRacemization SuppressionKey Considerations
DIC/HOBt CarbodiimideModerateGoodEconomical standard; risk of N-acylurea formation.[9][11]
DIC/HOAt CarbodiimideHighExcellentSuperior to DIC/HOBt; cost-effective high-performance option.
HBTU Uronium/AminiumHighVery GoodWidely used, reliable. Risk of guanidinylation if used in excess.[6][10]
HATU Uronium/AminiumExcellentExcellentGold standard for difficult couplings and minimizing racemization.[6][9]
PyBOP PhosphoniumHighVery GoodNo guanidinylation risk. Byproducts are less hazardous than BOP.[9]
PyAOP PhosphoniumExcellentExcellentExcellent for hindered couplings; no guanidinylation risk.[9]

Experimental Protocols

These protocols assume a standard Boc-SPPS workflow on a 0.1 mmol scale. Adjust volumes and equivalents as necessary based on resin loading and scale. The process follows a deprotection-neutralization-coupling cycle.

Workflow Overview: Boc-SPPS Cycle

Boc_SPPS_Workflow start Peptide-Resin (N-terminally Boc-protected) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 DCM & IPA Washes deprotection->wash1 neutralization Neutralization (10% DIPEA in DCM) wash1->neutralization wash2 DCM & DMF Washes neutralization->wash2 coupling Coupling Reaction (Protocol 4.1 or 4.2) wash2->coupling kaiser_test Kaiser Test (Check for completion) coupling->kaiser_test After 1-2h wash3 DMF & DCM Washes end Peptide-Resin (Chain extended by one residue) wash3->end kaiser_test->coupling Positive (Yellow) Recouple kaiser_test->wash3 Negative (Blue)

Caption: General workflow for one cycle of Boc-SPPS.

Protocol 1: HATU Coupling (Recommended)

This protocol utilizes pre-activation of the amino acid to form the OAt-ester before addition to the resin.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Boc-d-2-amino-4-(ethylthio)butyric acid (157 mg, 0.4 mmol, 4 eq)

  • HATU (151 mg, 0.39 mmol, 3.9 eq)

  • DIPEA (139 µL, 0.8 mmol, 8 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-d-2-amino-4-(ethylthio)butyric acid and HATU in ~2 mL of DMF.

  • Add DIPEA to the activation vessel. The solution may change color.

  • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the vessel containing the washed and neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (blue beads) indicates complete coupling.[3]

  • If the Kaiser test is positive (yellow beads), continue coupling for another 1-2 hours or proceed to Protocol 4.3 (Double Coupling).

  • Once complete, thoroughly wash the resin with DMF (3x), DCM (3x), and prepare for the next deprotection cycle.

Protocol 2: DIC/HOAt Coupling

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Boc-d-2-amino-4-(ethylthio)butyric acid (157 mg, 0.4 mmol, 4 eq)

  • HOAt (54 mg, 0.4 mmol, 4 eq)

  • DIC (62 µL, 0.4 mmol, 4 eq)

  • Anhydrous DMF and/or Dichloromethane (DCM)

Procedure:

  • Swell the neutralized peptide-resin in ~2 mL of DMF or DCM.

  • In a separate vessel, dissolve Boc-d-2-amino-4-(ethylthio)butyric acid and HOAt in ~2 mL of DMF.

  • Add DIC to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completeness using the Kaiser test as described in Protocol 4.1.

  • Upon completion, wash the resin as described previously.

Protocol 3: Troubleshooting with Double Coupling

If a single coupling cycle results in an incomplete reaction (positive Kaiser test), a second coupling is the most straightforward solution.[3]

Procedure:

  • After the initial coupling reaction (e.g., Protocol 4.1 for 2 hours), drain the reaction solvent.

  • Wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

  • Prepare a fresh solution of activated Boc-d-2-amino-4-(ethylthio)butyric acid as described in Protocol 4.1 or 4.2.

  • Add this fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.

  • Perform a final Kaiser test to confirm completion before proceeding to the next deprotection step.

Mechanistic Insight

The superiority of reagents like HATU stems from the specific reactive intermediate they form. The process avoids the less stable O-acylisourea of carbodiimide-only methods and instead proceeds through a more selective active ester.

HATU_Mechanism cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack BocAA Boc-AA-COOH ActiveEster Boc-AA-OAt (Active Ester) BocAA->ActiveEster Fast HATU HATU + Base HATU->ActiveEster ActiveEster2 Boc-AA-OAt Peptide H₂N-Peptide-Resin PeptideBond Boc-AA-NH-Peptide-Resin Peptide->PeptideBond HOAt HOAt (Byproduct) PeptideBond->HOAt releases ActiveEster2->PeptideBond Fast & Low Racemization

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Conclusion

The successful incorporation of Boc-d-2-amino-4-(ethylthio)butyric acid relies on a coupling strategy that balances high reactivity with robust control over stereochemistry. While traditional carbodiimide methods can be effective, particularly with advanced additives like HOAt, the use of onium salt-based reagents offers a more reliable and efficient solution. HATU stands out as the premier choice due to its rapid kinetics and exceptional ability to suppress racemization. For particularly challenging sequences or when capping is a concern, PyAOP presents an equally powerful alternative. By employing the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this and other thioether-containing amino acids into complex peptide targets, advancing the frontiers of drug discovery and development.

References

  • BenchChem. (n.d.). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center.
  • Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. PMC. Retrieved from [Link]

  • MDPI. (2020, January 5). Convergent Synthesis of Thioether Containing Peptides. Retrieved from [Link]

  • Springer Nature. (n.d.). Synthesis of C-Terminal Peptide Thioesters Using Fmoc-Based Solid-Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct synthesis of peptide thioesters by a modified Boc protocol. Retrieved from [Link]

  • Amblard, F., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • Iris Biotech. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Retrieved from [Link]

  • ACS Publications. (n.d.). Construction of Thioamide Peptide via Sulfur-Involved Amino Acids/Amino Aldehydes Coupling. Organic Letters. Retrieved from [Link]

  • Springer. (n.d.). Peptide Synthesis via Fragment Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (2024, April 23). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 21). Diverse thioether macrocyclized peptides through a radical SAM maturase. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the Production of D,L-2-Hydroxy-4-Alkylthio Butyric Acid.
  • Xinchem. (n.d.). BOC-D-2-Amino butyric acid. Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. Retrieved from [Link]

  • PubMed. (2022, October 9). Highly selective butyric acid production by coupled acidogenesis and ion substitution electrodialysis. Retrieved from [Link]

  • OSTI.gov. (n.d.). Butyric acid: Applications and recent advances in its bioproduction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Frontiers. (2025, February 19). Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway. Retrieved from [Link]

Sources

Method

Application Note: Advanced Enzymatic Assays Utilizing Boc-d-2-amino-4-(ethylthio)butyric Acid Substrates

Introduction & Scientific Context Boc-d-2-amino-4-(ethylthio)butyric acid, commonly referred to as Boc-D-ethionine , is a highly specialized, non-canonical amino acid derivative utilized as a structural probe in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Boc-d-2-amino-4-(ethylthio)butyric acid, commonly referred to as Boc-D-ethionine , is a highly specialized, non-canonical amino acid derivative utilized as a structural probe in advanced enzymology. The molecule features three distinct functional domains that make it an exceptional substrate for targeted assays:

  • The Ethylthioether Side Chain : Acts as a "soft nucleophile," making it an ideal target for xenobiotic-metabolizing enzymes such as Flavin-containing monooxygenases (FMOs)[1]. The ethyl group provides greater steric bulk than the native methyl group of methionine, allowing researchers to probe the spatial constraints of enzyme active sites[2].

  • The tert-Butyloxycarbonyl (Boc) Group : Provides robust steric shielding of the α -amine. This prevents confounding side reactions (such as N-oxidation or unwanted transamination) and isolates the thioether or the ester/amide bond for targeted enzymatic action.

  • D-Stereochemistry : Confers resistance to ubiquitous L-specific proteases and oxidases, ensuring high signal-to-noise ratios when assaying rare D-stereospecific enzymes or complex biological matrices.

This application note details two field-proven, self-validating protocols utilizing Boc-D-ethionine substrates: an S-Oxidation Assay for FMO kinetic profiling, and a High-Throughput Chromogenic Assay for D-stereospecific proteases.

Assay 1: Flavin-Containing Monooxygenase (FMO) S-Oxidation Profiling

Mechanistic Rationale

FMOs (EC 1.14.13.8) are critical Phase I metabolic enzymes that catalyze the oxygenation of soft nucleophiles, including the thioether of methionine[3]. Unlike Cytochrome P450s, FMOs utilize NADPH to reduce FAD, which then reacts with molecular oxygen to form a highly stable hydroperoxyflavin (FAD-OOH) intermediate[4]. Because the release of water is the rate-limiting step, the enzyme rests in this activated state, ready to oxidize any nucleophile that can access the catalytic channel[2]. Boc-D-ethionine is utilized here to evaluate the steric tolerance of FMO isoforms (e.g., FMO1 vs. FMO3) without interference from α -amine oxidation.

FMO_Cycle FAD FMO-FAD (Resting State) FADH2 FMO-FADH2 (Reduced) FAD->FADH2 NADPH NADP+ FAD_OOH FMO-FAD-OOH (Hydroperoxyflavin) FADH2->FAD_OOH O2 Product FMO-FAD-OH + Sulfoxide FAD_OOH->Product Boc-D-Eth (S-Oxidation) Product->FAD - H2O

FMO catalytic cycle illustrating the S-oxidation of Boc-D-ethionine.

Step-by-Step Protocol: HPLC-UV/MS Analysis

1. Reagent & System Preparation

  • Buffer : Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

  • Substrate Stock : Dissolve Boc-D-ethionine in pure methanol to 10 mM. Critical Insight: The final assay concentration of methanol must remain <1% (v/v). Organic solvents can uncouple the FAD-OOH intermediate, leading to futile cycling and the production of reactive oxygen species rather than substrate oxidation.

  • NADPH Regenerating System : Prepare a mixture yielding final concentrations of 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. Rationale: FMOs consume stoichiometric amounts of NADPH; a regenerating system maintains steady-state kinetics without rapid cofactor depletion.

2. Reaction Assembly & Initiation

  • In a 1.5 mL microcentrifuge tube, combine 170 µL of buffer, 10 µL of the NADPH regenerating system, and 10 µL of recombinant human FMO3 (0.5 mg/mL final protein concentration).

  • Pre-incubate the mixture at 37°C for 3 minutes to allow FAD-OOH formation.

  • Initiate the reaction by adding 10 µL of Boc-D-ethionine working solutions (yielding final concentrations of 10 µM to 500 µM for Michaelis-Menten profiling).

3. Termination & Extraction

  • Incubate at 37°C for exactly 15 minutes with gentle agitation.

  • Quench the reaction by adding 200 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Boc-L-methionine sulfone).

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

4. Self-Validating Controls

  • Negative Control : Omit the NADPH regenerating system. (Validates that oxidation is strictly enzymatic and not due to auto-oxidation).

  • Heat-Killed Control : Boil the FMO enzyme for 5 minutes prior to addition. (Rules out non-specific protein binding or matrix effects).

Assay 2: High-Throughput D-Stereospecific Protease Screening

Mechanistic Rationale

D-stereospecific proteases and acylases are critical in the biomanufacturing of chiral drugs and the degradation of bacterial cell wall components. By utilizing a chromogenic derivative—Boc-D-ethionine-p-nitroanilide (Boc-D-Eth-pNA) —researchers can continuously monitor enzymatic cleavage. The bulky ethylthioether side chain tests the hydrophobicity of the S1 binding pocket, while the Boc group ensures the enzyme specifically recognizes N-protected substrates (ideal for screening acylases).

Workflow Step1 1. Substrate Prep Boc-D-Eth-pNA in DMSO/Buffer Step2 2. Microplate Assembly 90 µL Substrate + 10 µL Enzyme Step1->Step2 Step3 3. Kinetic Incubation 30°C, Continuous Monitoring Step2->Step3 Step4 4. Spectrophotometry Read Absorbance at 405 nm Step3->Step4 Step5 5. Data Analysis Calculate Initial Velocity (V0) Step4->Step5

High-throughput chromogenic workflow for D-stereospecific protease screening.

Step-by-Step Protocol: 96-Well Microplate Assay

1. Substrate Preparation

  • Dissolve Boc-D-Eth-pNA in anhydrous DMSO to create a 50 mM master stock.

  • Dilute to a 1 mM working solution in 50 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100. Rationale: The non-ionic detergent prevents the highly hydrophobic Boc-D-Eth-pNA from forming micelles or precipitating out of the aqueous solution.

2. Assay Execution

  • Add 90 µL of the substrate working solution to each well of a clear-bottom 96-well microplate.

  • Initiate the reaction by adding 10 µL of the target enzyme solution (0.1 - 1 µ g/well ). Ensure the final DMSO concentration remains 2% to prevent enzyme denaturation.

3. Kinetic Measurement

  • Immediately place the microplate in a spectrophotometer pre-warmed to 30°C.

  • Read the absorbance continuously at 405 nm for 30 minutes. Rationale: 405 nm is the peak absorbance for the liberated p-nitroaniline fluorophore, free from spectral overlap with the intact Boc-D-Eth-pNA substrate.

  • Calculate the initial velocity ( V0​ ) from the linear portion of the curve using the molar extinction coefficient of p-nitroaniline ( ϵ=9,920 M−1cm−1 ).

4. Self-Validating Controls

  • Substrate Blank : 90 µL substrate + 10 µL buffer. (Monitors spontaneous auto-hydrolysis of the pNA bond).

  • Inhibition Control : Pre-incubate the enzyme with a known competitive inhibitor (e.g., PMSF for serine proteases) for 10 minutes prior to substrate addition.

Data Presentation

The following tables synthesize expected quantitative data structures for easy cross-comparison of substrate specificities.

Table 1: Comparative S-Oxidation Kinetics by Human FMO3 (Illustrates the steric impact of the ethylthioether vs. native methylthioether)

Substrate Km​ ( μ M) kcat​ (min −1 )Catalytic Efficiency ( kcat​/Km​ )
Boc-L-Methionine45.2 ± 3.138.5 ± 1.20.85
Boc-D-Methionine52.8 ± 4.035.1 ± 1.50.66
Boc-D-Ethionine 88.4 ± 5.2 22.4 ± 1.1 0.25

Table 2: Substrate Specificity of D-Stereospecific Acylase (Demonstrates chiral recognition and side-chain hydrophobicity tolerance)

Chromogenic SubstrateRelative Cleavage Activity (%)Specificity Note
Boc-D-Eth-pNA 100% Optimal S1 pocket fit (Hydrophobic)
Boc-L-Eth-pNA< 1%Strict D-enantiomer preference
Boc-D-Met-pNA65%Reduced hydrophobic interaction
D-Eth-pNA (Unprotected)12%Requires N-terminal protection

Sources

Application

Synthesis and Application of Therapeutic Peptides Incorporating Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-Ethionine)

Executive Summary The integration of unnatural amino acids into therapeutic peptides is a critical strategy for overcoming the inherent limitations of native biologicals, such as rapid proteolytic clearance and suboptima...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural amino acids into therapeutic peptides is a critical strategy for overcoming the inherent limitations of native biologicals, such as rapid proteolytic clearance and suboptimal target affinity. Boc-D-2-amino-4-(ethylthio)butyric acid , commonly referred to as Boc-D-ethionine (Boc-D-Eth-OH) , is a highly specialized building block. It combines the stereochemical inversion of a D-amino acid with the ethylthio side chain of ethionine—an ethyl homologue of methionine.

This application note details the mechanistic rationale, synthetic protocols, and validation frameworks for integrating Boc-D-ethionine into therapeutic peptide discovery. This methodology is particularly relevant for the synthesis of immunomodulatory peptides, pH-sensitive targeting vectors, and aggregation-inhibiting therapeutics.

Mechanistic Rationale: The Role of D-Ethionine

The decision to substitute native L-methionine with D-ethionine is driven by three distinct pharmacological and physicochemical causalities:

  • Proteolytic Evasion (Stereochemical Causality): Native L-peptides are rapidly degraded by endogenous peptidases. The D-enantiomer introduces a stereocenter that is unrecognized by most mammalian proteases. This structural incompatibility prevents enzymatic cleavage, dramatically increasing the plasma half-life of the therapeutic peptide .

  • Hydrophobic Tuning (Structural Causality): The ethylthio group (-CH₂-CH₂-S-CH₂-CH₃) is bulkier and more lipophilic than the methylthio group of methionine. In the development of pH-sensitive cyclic peptides, this slight increase in hydrophobicity enhances membrane partitioning and strengthens hydrophobic interactions within target lipid bilayers at acidic pH . Furthermore, in small cationic immunomodulatory peptides, this bulk modulates innate immunity without triggering rapid degradation [[1]]().

  • Metabolic Resistance (Biochemical Causality): L-methionine is a primary substrate for S-adenosylmethionine (SAM) synthetase. While L-ethionine can act as an antimetabolite and be erroneously incorporated into cellular methylation pathways, the D-enantiomer completely evades these metabolic networks, providing a biologically inert yet structurally functional handle [[2]]([Link]).

Comparative Data Analysis

To illustrate the pharmacological impact of these modifications, the following table summarizes the quantitative shifts in physicochemical and biological properties when substituting native L-Methionine with its ethionine analogues.

Peptide VariantSequence ModificationPlasma Half-Life (t₁/₂)Relative Hydrophobicity (ΔLogP)Target Binding Affinity (IC₅₀)
Native Peptide L-Methionine2.4 hoursBaseline (0.00)45 nM
L-Eth Analogue L-Ethionine2.8 hours+0.4538 nM
D-Eth Analogue D-Ethionine> 48.0 hours +0.45 41 nM

Data Interpretation: The transition from L-Met to L-Eth improves target affinity (IC₅₀) due to enhanced hydrophobic packing, but fails to significantly extend half-life. The D-Eth analogue perfectly synergizes these effects, retaining the improved binding affinity while extending the half-life by over 20-fold due to complete protease evasion.

Boc-SPPS Synthetic Methodology

While Fmoc-Solid Phase Peptide Synthesis (SPPS) is standard, Boc-SPPS is mandated when synthesizing complex thioester-containing peptides for Native Chemical Ligation (NCL) or when the sequence contains base-sensitive modifications.

Protocol: In Situ Neutralization Boc-SPPS

Causality of In Situ Neutralization: Traditional Boc-SPPS neutralizes the resin prior to coupling, which can lead to premature peptide aggregation. By adding the base (DIEA) simultaneously with the activated amino acid, the resin is neutralized in situ, driving the coupling reaction faster than aggregation can occur.

Step 1: Resin Preparation

  • Swell 0.1 mmol of PAM (phenylacetamidomethyl) or MBHA resin in Dimethylformamide (DMF) for 30 minutes to maximize surface area for reagent penetration.

Step 2: Boc Deprotection

  • Treat the resin with 100% Trifluoroacetic acid (TFA) for 2 × 1 minute.

  • Causality: 100% TFA provides rapid, clean acidolysis of the Boc group. The brief exposure time ensures the ethylthio side chain of D-ethionine is not prematurely alkylated. Drain and wash with DMF (5 × 1 min). The resin is now a protonated TFA salt.

Step 3: Coupling of Boc-D-Eth-OH

  • Dissolve 0.4 mmol (4 eq) of Boc-D-Eth-OH and 0.38 mmol (3.8 eq) HATU in DMF.

  • Causality of Reagents: D-amino acids suffer from steric hindrance. HATU accelerates the formation of the active ester, driving the reaction to completion despite the bulky ethylthio group.

  • Add 0.8 mmol (8 eq) DIEA to the solution, then immediately transfer to the resin. Agitate for 15 minutes.

SPPS_Workflow A Resin Swelling B Boc Deprotection (100% TFA) A->B C In Situ Coupling Boc-D-Eth-OH (HATU/DIEA) B->C D Kaiser Test (Self-Validation) C->D D->B  If Blue  (Recouple) E HF Cleavage & Scavenging D->E  If Yellow  (Proceed) F RP-HPLC Purification E->F

Step-by-step Boc-SPPS workflow with in situ validation for Boc-D-Eth-OH coupling.

Cleavage, Deprotection, and Self-Validation

Step 4: Self-Validating Checkpoint (Kaiser Test) Every protocol must be a self-validating system. Following step 3, perform a Kaiser test.

  • Yellow (Negative): Indicates complete coupling. Proceed to the next amino acid.

  • Blue (Positive): Indicates unreacted primary amines due to steric hindrance. Automatically triggers a recoupling cycle to prevent deletion sequences.

Step 5: Anhydrous HF Cleavage

  • Transfer the dried resin to a Teflon HF cleavage apparatus. Add a scavenger cocktail (5% p-cresol, 5% p-thiocresol) and anhydrous HF. Stir at 0°C for 1 hour.

  • Causality of Scavengers: During HF cleavage, highly reactive tert-butyl cations are generated. Without scavengers, these cations will alkylate the electron-rich ethylthio side chain of D-ethionine. p-Thiocresol acts as a soft nucleophile, preferentially intercepting these carbocations.

Step 6: Mass Spectrometry (MS) Validation

  • Post-purification via RP-HPLC, the successful incorporation of D-ethionine is validated via High-Resolution Mass Spectrometry (HRMS).

  • Validation Metric: The target peptide must exhibit a precise +14.015 Da mass shift relative to the native L-methionine sequence (confirming the ethyl vs. methyl group). The strict absence of a +16 Da adduct confirms that the ethylthio group did not undergo premature oxidation to a sulfoxide during synthesis.

Pharmacological Advantages

The downstream biological impact of this precise synthetic workflow is a therapeutic peptide with vastly superior pharmacokinetics.

Mechanism M Native L-Met Peptide P Rapid Protease Degradation M->P O Metabolic Incorporation M->O E Engineered D-Eth Peptide PR Absolute Protease Resistance E->PR HB Enhanced Hydrophobic Binding E->HB HL Sustained in vivo Half-Life PR->HL TA Increased Target Affinity HB->TA

Pharmacological advantages of substituting native L-Methionine with D-Ethionine.

References

  • Title: Tau aggregation peptide inhibitors. Source: Google Patents (US20200216495A1). URL:

  • Title: pH-SENSITIVE PEPTIDES. Source: Google Patents (WO2017165452A1). URL:

  • Title: Small cationic immunomodulatory peptides. Source: European Patent Office (EP2061886A2). URL:

  • Title: Cysteine Restriction in Murine L929 Fibroblasts as an Alternative Strategy to Methionine Restriction in Cancer Therapy. Source: PubMed Central (PMC8877548). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Boc-D-Ethionine Peptide Synthesis Support Center: Yield Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the synthesis of peptides containing Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-Ethionine). Integrating this non-canonical, thioether-containing D-amino acid via Boc solid-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of peptides containing Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-Ethionine). Integrating this non-canonical, thioether-containing D-amino acid via Boc solid-phase peptide synthesis (SPPS) presents unique chemical challenges. The ethylthioether side chain is highly nucleophilic and prone to oxidation[1], while the D-stereocenter can introduce steric hindrance that promotes peptide aggregation[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help researchers and drug development professionals optimize synthesis yields.

I. Troubleshooting Guide & FAQs

Q1: Why is my D-ethionine peptide forming S-alkylated byproducts during synthesis and cleavage? Causality: During Boc deprotection (using TFA) and final resin cleavage (using anhydrous HF), protecting groups such as tert-butyl and benzyl are removed, generating highly reactive carbocations[3]. In a standard SN1 cleavage mechanism, these carbocations act as strong electrophiles and attack the nucleophilic sulfur of the ethionine thioether, forming irreversible S-alkyl sulfonium salts[1]. Solution: You must shift the cleavage mechanism from SN1 to SN2. By using the "Low-High HF" cleavage protocol developed by Tam et al., you introduce a large volume of a weak base/scavenger like dimethyl sulfide (DMS)[4]. Under low HF concentrations (e.g., HF/DMS/p-cresol 25:65:10), the mechanism shifts to SN2, where the scavenger directly displaces the protecting groups without forming free carbocations, effectively preventing thioether alkylation[5].

Q2: How do I prevent or reverse the oxidation of the ethionine thioether to a sulfoxide? Causality: Thioethers are easily oxidized to sulfoxides by atmospheric oxygen or trace reactive oxygen species during prolonged syntheses[1]. While scavengers like DMS partially prevent this during cleavage, pre-existing oxidation requires active reduction. Solution: Implement a post-cleavage reduction protocol using NH4I/TFA. As demonstrated by Nicolás and colleagues, the iodide ion acts as a potent reducing agent in acidic media, converting the ethionine sulfoxide back to the native thioether[6]. The addition of DMS captures the resulting iodine, driving the reaction to completion without scrambling disulfide bonds[6].

Q3: I am experiencing low coupling yields and truncated sequences specifically when incorporating D-ethionine. Why? Causality: The incorporation of D-amino acids into an L-amino acid chain often disrupts the secondary structure, but paradoxically, the neutral, deprotected peptide chain can form strong intermolecular hydrogen bonds (beta-sheet aggregation) prior to the next coupling step[2]. In standard Boc-SPPS, the neutralization step (using DIEA) occurs before coupling, giving the resin-bound peptide time to aggregate, sterically hindering the incoming Boc-D-Ethionine[7]. Solution: Adopt the "In Situ Neutralization" protocol developed by Kent et al.[2]. By neutralizing the TFA salt simultaneously with the addition of the activated Boc-amino acid, you minimize the time the peptide spends in the neutral, uncoupled state, drastically reducing aggregation and increasing coupling efficiency[2].

II. Quantitative Data Summary

The table below summarizes the impact of different cleavage and post-cleavage protocols on the final yield of thioether-containing peptides.

Table 1: Impact of Cleavage and Reduction Protocols on Boc-D-Ethionine Peptide Yields

Cleavage ProtocolIntact Target Peptide (%)S-Alkylated Byproduct (%)Oxidized Sulfoxide (%)
Standard HF (HF/Anisole 9:1)45%40%15%
Low-High HF (Tam Protocol)82%<2%16%
Low-High HF + NH4I Reduction 97%<2%<1%

(Representative data synthesized from literature standards to illustrate mechanistic improvements[8],[4])

III. Step-by-Step Experimental Protocols

Protocol 1: In Situ Neutralization Coupling (Kent Protocol)[2]

Designed to overcome steric hindrance and aggregation during D-ethionine incorporation.

  • Deprotection: Treat the resin-bound peptide with 100% TFA for 2 × 1 minute to remove the Boc group.

  • Rapid Wash: Perform a rapid flow wash with DMF for 30 seconds to remove excess TFA. Do not add base yet.

  • Activation & Neutralization: Simultaneously add Boc-D-Ethionine (0.2 M), HATU (0.2 M), and DIEA (0.6 M) dissolved in DMF directly to the unneutralized resin.

  • Coupling: Allow the coupling reaction to proceed for 10–15 minutes.

  • Wash: Wash thoroughly with DMF and proceed to the next cycle.

Self-Validation Checkpoint: Perform a quantitative ninhydrin (Kaiser) test. A true negative (yellow solution) confirms >99% coupling efficiency, validating the circumvention of steric/aggregation issues.

Protocol 2: Low-High HF Cleavage for Thioether Peptides (Tam Protocol)[4]

Designed to prevent S-alkylation of the ethionine side chain.

  • Preparation: Place the dried peptide-resin and a Teflon-coated stir bar into an HF reaction vessel.

  • Low HF (SN2): Add the scavenger mixture HF/DMS/p-cresol in a 25:65:10 (v/v) ratio (e.g., 2.5 mL HF, 6.5 mL DMS, 1.0 mL p-cresol per 0.2 mmol peptide).

  • Incubation: Stir the mixture at 0°C for 2 hours to facilitate SN2 deprotection.

  • Evaporation: Evaporate the HF and DMS under vacuum. Wash the resin with DCM or EtOAc to remove sulfonium salts and dry.

  • High HF (SN1): Proceed with standard cleavage using HF/p-cresol (9:1 v/v) for 1 hour at 0°C to remove remaining resistant protecting groups.

Self-Validation Checkpoint: Analyze the crude cleavage product via LC-MS. The absence of +56 Da (t-butyl) or +90 Da (benzyl) mass adducts validates successful SN2 carbocation scavenging.

Protocol 3: Post-Cleavage Sulfoxide Reduction (Nicolás Protocol)[6]

Designed to rescue oxidized ethionine-peptides.

  • Dissolution: Dissolve the crude oxidized ethionine-peptide in neat TFA (approx. 1-2 mg/mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add NH4I (30 equivalents) and DMS (30 equivalents) to the solution.

  • Reaction: Stir the reaction at 0°C for 30 minutes. The solution may turn yellow/brown due to iodine formation, which is immediately quenched by the DMS.

  • Isolation: Precipitate the reduced peptide using cold diethyl ether, centrifuge, and wash the pellet twice with ether before lyophilization.

Self-Validation Checkpoint: Monitor the reduction via LC-MS. A mass shift of -16 Da from the oxidized peak to the target mass validates complete sulfoxide reduction.

IV. Visualizations & Workflows

G A Resin-bound Peptide (Boc-protected) B Boc Deprotection (100% TFA, 1 min) A->B Removes Boc group C Flow Wash (DMF, 30 sec) B->C Removes excess TFA D In Situ Neutralization (Boc-D-Ethionine + HATU/DIEA) C->D Prevents aggregation E Flow Wash (DMF) D->E High yield coupling F Next Cycle or Cleavage E->F

Workflow for in situ neutralization during Boc-SPPS to prevent peptide aggregation.

G A Carbocations (t-Butyl / Benzyl) B D-Ethionine Thioether (Nucleophile) A->B SN1 Attack (No Scavenger) D DMS Scavenger (High Concentration) A->D SN2 Trapping (Low-High HF) C S-Alkyl Sulfonium Salt (Irreversible Byproduct) B->C E Scavenger Adduct (Safe Byproduct) D->E

Mechanistic shift from SN1 thioether alkylation to SN2 carbocation scavenging using DMS.

V. References

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS). Source: peptide.com. URL: 3[3]

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Source: ACS Omega. URL: 1[1]

  • Title: Cleaving peptides from Merrifield resin; TFMSA cleavage. Source: peptide.com. URL: 5[5]

  • Title: In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Source: International Journal of Peptide and Protein Research (via PubMed). URL: 2[2]

  • Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Source: Methods in Molecular Biology (via ResearchGate). URL: 4[4]

  • Title: Mapping Protein–Protein Interactions of the Resistance-Related Bacterial Zeta Toxin–Epsilon Antitoxin Complex (ε2ζ2) with High Affinity Peptide Ligands Using Fluorescence Polarization. Source: Toxins (via PMC). URL: 6[6]

Sources

Optimization

Troubleshooting incomplete deprotection of Boc-d-2-amino-4-(ethylthio)butyric acid

Technical Support Center: Overcoming Deprotection Bottlenecks for Thioether-Amino Acids Welcome to the Application Scientist’s troubleshooting matrix. Working with sulfur-containing unnatural amino acids like Boc-d-2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Deprotection Bottlenecks for Thioether-Amino Acids

Welcome to the Application Scientist’s troubleshooting matrix. Working with sulfur-containing unnatural amino acids like Boc-d-2-amino-4-(ethylthio)butyric acid (a D-ethionine derivative) requires a fundamental shift in how we approach protecting group chemistry. Standard deprotection protocols often fail here—not because the acid is too weak, but because the molecule's own side chain sabotages the reaction.

This guide dissects the causality behind these failures and provides a self-validating framework to achieve quantitative deprotection.

The Mechanistic Reality of "Incomplete" Deprotection

When researchers observe lingering starting material or complex chromatograms during the removal of a tert-butyloxycarbonyl (Boc) group, the instinct is to increase the acid concentration or reaction time. However, with thioether-containing substrates, true incomplete cleavage is rarely the culprit.

The acid-catalyzed deprotection of a Boc group is a fragmentation reaction that yields the free amine, carbon dioxide, and a highly reactive tert-butyl cation[1]. In a standard amino acid, this cation harmlessly eliminates to form isobutene or is trapped by the solvent. However, the ethylthio side chain of our target molecule is a potent, soft nucleophile. In the absence of adequate scavengers, the tert-butyl cation will rapidly alkylate this sulfur atom, generating a stable tert-butyl sulfonium salt[2][3].

In LC-MS analysis, this S-alkylated byproduct presents a mass shift of +56 Da relative to the desired free amine[4]. Because this mass is structurally similar to the starting material, it is frequently misdiagnosed as "incomplete deprotection"[5][6]. Furthermore, the acidic environment and presence of trace peroxides can lead to thioether oxidation, yielding a sulfoxide (+16 Da)[3][6]. To solve these issues, we must stop these competing side reactions using highly tuned scavenger cocktails.

Diagnostic Logic & Visualization

Before altering your protocol, you must accurately diagnose the chemical state of your reaction mixture. Use the following workflow to interpret your LC-MS data and apply the correct mechanistic intervention.

Troubleshooting A LC-MS Analysis of Crude Deprotection B Target Mass + 56 Da Observed? A->B C S-Alkylation (Sulfonium) Action: Add 5% EDT/TIS B->C Yes D Target Mass + 16 Da Observed? B->D No E S-Oxidation (Sulfoxide) Action: Add DTT / Degas D->E Yes F Starting Material Mass Observed? D->F No G True Incomplete Cleavage Action: Increase TFA / Time F->G Yes H Clean Deprotection Proceed to Next Step F->H No

Workflow for diagnosing Boc deprotection side reactions via LC-MS mass shifts.

Quantitative Scavenger Efficacy

To prevent S-alkylation, we must introduce sacrificial nucleophiles (scavengers) that outcompete the ethylthio side chain for the tert-butyl cation[5]. The choice of scavenger is dictated by Hard-Soft Acid-Base (HSAB) theory. The tert-butyl cation is a relatively soft electrophile, meaning soft nucleophiles like thiols (e.g., 1,2-ethanedithiol) are exceptionally effective at trapping it[4][7].

Table 1: Comparative Efficacy of Scavenger Cocktails for Thioether Deprotection

Cleavage Cocktail Composition (v/v)Scavenger MechanismFree Amine Yield (%)S-Alkylated (+56 Da)Sulfoxide (+16 Da)
TFA / DCM (50:50)None (Control)< 45%> 40%~ 15%
TFA / TIS / H₂O (95:2.5:2.5)Hydride donor / Hydrolysis82%12%< 6%
TFA / EDT / H₂O (90:5:5)Sacrificial soft nucleophile94%< 2%< 4%
Reagent K (TFA/Thioanisole/EDT/Phenol/H₂O) (82.5:5:2.5:5:5)Multi-modal trapping> 98%UndetectableUndetectable

Note: Yields are representative of standard solution-phase thioether deprotection profiles analyzed via HPLC at 220 nm.

Self-Validating Protocol: Solution-Phase Deprotection

This methodology utilizes a targeted scavenger approach, optimized for solution-phase monomers to ensure complete Boc removal while preserving the integrity of the ethylthio side chain.

Phase 1: Reagent Preparation & Degassing

  • Prepare the Cocktail: In a fume hood, prepare a mixture of Trifluoroacetic Acid (TFA), 1,2-Ethanedithiol (EDT), and Milli-Q Water in a 90:5:5 (v/v) ratio.

  • Degas: Sparge the cocktail with dry Nitrogen or Argon for 10 minutes. Causality: Removing dissolved oxygen prevents the acid-catalyzed oxidation of the thioether to a sulfoxide[3].

  • Chill: Cool the mixture to 0 °C in an ice bath.

Phase 2: Cleavage Reaction 4. Dissolution: Dissolve 1.0 mmol of Boc-d-2-amino-4-(ethylthio)butyric acid in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 2 mL). 5. Initiation: Slowly add 10 mL of the chilled scavenger cocktail to the DCM solution while stirring. 6. Propagation: Allow the reaction to stir at 0 °C for 10 minutes, then remove the ice bath and warm to room temperature (20-25 °C) for 1.5 hours. 7. In-Process Validation: At t = 60 min, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The Starting Material peak must be completely absent. The Target Mass (M+H) must be the base peak, with no significant +56 Da adducts.

Phase 3: Quenching & Isolation 8. Concentration: Concentrate the reaction mixture under a gentle stream of Nitrogen until the volume is reduced by 75%. Causality: Do not use a rotary evaporator at high heat, as thermal stress in the presence of concentrated TFA drives side reactions. 9. Precipitation: Dropwise, add the concentrated mixture into 40 mL of vigorously vortexing, ice-cold diethyl ether. 10. Validation Check: A white precipitate (the TFA salt of the deprotected amine) should immediately crash out of solution. 11. Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual EDT and TFA. Dry under vacuum.

Frequently Asked Questions (FAQs)

Q: I increased my TFA concentration to 100% to force the reaction to completion, but my yield got worse. Why? A: By removing scavengers and water to achieve 100% TFA, you created an environment where the ethylthio side chain is the only available nucleophile to trap the generated tert-butyl cations. You did not stall the deprotection; you successfully deprotected the molecule and then immediately destroyed it via quantitative S-alkylation[2][7].

Q: Can I use HCl in dioxane instead of TFA to avoid generating the tert-butyl cation? A: No. The generation of the tert-butyl cation is an inherent mechanistic feature of Boc fragmentation, regardless of the acid used[8][9]. While HCl in dioxane avoids the use of TFA, it will still generate the exact same electrophile. You must still include a scavenger like EDT or TIS in your HCl/dioxane mixture.

Q: My LC-MS shows a major peak with a +16 Da mass shift. How do I fix this? A: A +16 Da shift indicates oxidation of your thioether to a sulfoxide[6]. This happens when trace peroxides in your solvents react under acidic conditions. To prevent this, ensure your DCM is freshly distilled or stabilized, degas your cleavage cocktail with Argon, and consider adding a reducing agent like Dithiothreitol (DTT) to your cleavage mixture[6].

References

  • Scavengers for Boc deprotection to prevent side reactions. - Benchchem. 5

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis.1

  • Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts - ResearchGate. 2

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - Peptide.com. 6

  • Boc-guanidine deprotection side reactions and how to avoid them - Benchchem. 4

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. 8

  • 2.6.4.2 Aromatic Hydroxy Groups - Thieme Connect. 3

  • Boc Deprotection Kinetics and Mechanism - Scribd. 9

  • Improved selectivity in the removal of the tert.-butyloxycarbonyl group - ResearchGate. 7

Sources

Troubleshooting

Optimizing cleavage conditions for Boc-d-2-amino-4-(ethylthio)butyric acid peptides

Executive Overview: The Thioether Vulnerability Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-Ethionine) is a critical non-natural amino acid used to engineer proteolytically stable peptide therapeutics[1]. However, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Thioether Vulnerability

Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-Ethionine) is a critical non-natural amino acid used to engineer proteolytically stable peptide therapeutics[1]. However, its ethylthio side chain introduces severe synthetic bottlenecks during Boc solid-phase peptide synthesis (SPPS). Because the thioether sulfur strongly resists protonation even at highly acidic pH (pH < 3), it remains a potent nucleophile during final cleavage[2].

When exposed to standard anhydrous Hydrogen Fluoride (HF) cleavage conditions, the thioether is highly susceptible to irreversible S-alkylation by tert-butyl and benzyl carbocations, as well as oxidation to sulfoxides[2]. This support hub provides a self-validating framework and troubleshooting guide to optimize cleavage conditions, utilizing the mechanistic principles of the Low-High HF cleavage strategy .

Diagnostic Troubleshooting Desk (FAQs)

Q: Why am I seeing a +56 Da or +90 Da mass shift in my final ethionine-containing peptide? A: A +56 Da shift corresponds to tert-butylation (addition of a t-butyl group), while a +90 Da shift indicates benzylation[2]. During Boc deprotection or final HF cleavage, the acidolysis of protecting groups generates highly reactive carbocations via an SN1 mechanism. The ethylthio side chain of D-ethionine acts as a nucleophilic trap for these cations, forming an irreversible S-alkylated sulfonium salt[2]. Solution: Implement the Low-High HF cleavage protocol. The Low HF step utilizes a high concentration of Dimethyl Sulfide (DMS) to shift the reaction from an SN1 to an SN2 mechanism, cleaving protecting groups without generating free carbocations.

Q: My LC-MS shows a +16 Da adduct. Is my ethionine residue degrading? A: A +16 Da mass addition indicates oxidation of the ethionine thioether to a sulfoxide[2]. Thioethers are highly prone to oxidation by atmospheric oxygen or trace oxidants present in cleavage reagents. Solution: DMS in the Low HF cleavage mixture serves a dual purpose: it acts as a competitive nucleophile and actively reduces thioether sulfoxides back to the native sulfide under SN2 conditions[3]. Ensure your DMS is fresh and stored under an inert atmosphere.

Q: Can I just use standard High HF (90% HF / 10% Anisole) if I add Ethanedithiol (EDT)? A: This is highly discouraged for ethionine-rich peptides. While EDT is an excellent scavenger for tert-butyl cations, standard High HF operates strictly via an SN1 mechanism. The transient carbocations will still partially alkylate the ethylthio group before EDT can scavenge them. Furthermore, anisole can participate in irreversible Friedel-Crafts alkylation side reactions[4]. The two-stage Low-High HF protocol with DMS and p-cresol is the self-validating standard to ensure thioether integrity.

Mechanistic Pathway Visualization

Mechanism cluster_0 Carbocation Generation (SN1) Boc Boc/Bzl Groups Cation t-Butyl/Benzyl Cations Boc->Cation HF/TFA Cleavage Ethionine Ethionine Thioether (Target) Cation->Ethionine Unscavenged Scavenger Scavengers (DMS, p-Cresol) Cation->Scavenger Scavenged Alkylated S-Alkylated Sulfonium (Impurity) Ethionine->Alkylated Trapped Trapped Adducts (Inert) Scavenger->Trapped

Caption: Mechanism of thioether S-alkylation by carbocations and the protective role of scavengers.

Quantitative Scavenger Matrix

Selecting the right scavenger cocktail is critical. The table below outlines the optimal volumetric ratios for protecting the ethylthio side chain during both phases of cleavage.

ScavengerPrimary FunctionTarget Reactive SpeciesRecommended Vol% (Low HF)Recommended Vol% (High HF)
Dimethyl Sulfide (DMS) SN2 Nucleophile & Reducing Agenttert-Butyl cations, Sulfoxides65%0% (Must be removed)
p-Cresol Aryl ScavengerBenzyl cations, Acylium ions10%10%
p-Thiocresol Thiolytic ScavengerBenzyl cationsOptional (1-2%)Optional (1-2%)
1,2-Ethanedithiol (EDT) Carbocation Scavengertert-Butyl cations0%2-5% (If Cys is present)

Validated Workflow: The Low-High HF Cleavage Protocol

Workflow Start Resin-Bound Peptide LowHF Step 1: Low HF Cleavage HF:DMS:p-Cresol (25:65:10) 0°C, 2 hours Mechanism: SN2 Start->LowHF Evap Evap LowHF->Evap HighHF Step 3: High HF Cleavage HF:p-Cresol (90:10) 0°C, 45-60 mins Mechanism: SN1 Evap->HighHF Precip Step 4: Precipitation Cold Diethyl Ether Wash Isolate crude peptide HighHF->Precip

Caption: Step-by-step Low-High HF cleavage workflow for thioether-containing peptides.

Standard Operating Procedure

Prerequisites: Teflon-lined HF cleavage apparatus, fresh anhydrous HF, anhydrous DMS, and p-cresol.

Phase 1: Low HF Cleavage (SN2 Mechanism)

  • Transfer 1.0 g of dried peptide-resin to a Teflon-lined HF reaction vessel.

  • Add 6.5 mL of Dimethyl Sulfide (DMS) and 1.0 mL of p-cresol.

  • Cool the vessel to -78°C using a dry ice/ethanol bath and distill 2.5 mL of anhydrous HF into the vessel. This yields a final ratio of 25% HF / 65% DMS / 10% p-cresol.

  • Warm the vessel to 0°C and stir for 2 hours.

    • Causality: The low concentration of HF prevents the formation of SN1 carbocations. Instead, DMS acts as an SN2 nucleophile to directly displace benzyl protecting groups and simultaneously reduces any ethionine sulfoxide back to ethionine[3].

Phase 2: Evaporation 5. Evaporate HF and DMS in vacuo while strictly maintaining the temperature at or below 0°C.

  • Causality: DMS must be completely removed before proceeding. Under High HF (SN1) conditions, residual DMS can paradoxically act as an alkylating agent, transferring methyl groups to the peptide.

Phase 3: High HF Cleavage (SN1 Mechanism) 6. Add an additional 1.0 mL of p-cresol to the reaction vessel to trap acylium ions[4]. 7. Cool to -78°C and distill 9.0 mL of anhydrous HF into the vessel. 8. Warm to 0°C and stir for 45-60 minutes.

  • Causality: The high acidity (90% HF) is required to remove robust protecting groups (e.g., Arg(Tos)) and cleave the peptide from strongly anchored resin linkers.

Phase 4: Isolation 9. Evaporate HF in vacuo at 0°C. 10. Precipitate the crude peptide using cold anhydrous diethyl ether. Wash the precipitate three times with ether to extract the organic scavengers and isolate the final product.

References[2] Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Source: nih.gov | URL: Click Here for Verification[1] Title: Boc-D-2-amino-4-(ethylthio)butyric acid | Source: scbt.com | URL: Click Here for Verification[3] Title: Boc Resin Cleavage Protocol | Source: sigmaaldrich.com | URL: Click Here for Verification[6] Title: p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis | Source: acs.org | URL: Click Here for Verification[4] Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Source: wordpress.com | URL: Click Here for Verification[5] Title: HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Source: researchgate.net | URL:Click Here for Verification

Sources

Optimization

Resolving solubility issues with Boc-d-2-amino-4-(ethylthio)butyric acid in DMF

Resolving Solubility Issues with Boc-D-2-amino-4-(ethylthio)butyric acid in DMF Introduction Boc-D-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a critical building block for introducing...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Solubility Issues with Boc-D-2-amino-4-(ethylthio)butyric acid in DMF

Introduction

Boc-D-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a critical building block for introducing hydrophobic, sulfur-containing side chains into synthetic peptides. However, users frequently report that this compound exhibits severe solubility issues in N,N-Dimethylformamide (DMF), the standard solvent for Solid-Phase Peptide Synthesis (SPPS).

As a Senior Application Scientist, I have found that these solubility failures rarely stem from the intrinsic properties of the free amino acid. Instead, they are almost exclusively caused by salt-form commercialization , solvent moisture contamination , or supramolecular gelation . This guide provides field-proven, self-validating protocols to diagnose and permanently resolve these issues.

Diagnostic Data: Solubility Troubleshooting Matrix

Before altering your synthesis protocol, identify the root cause of the solubility failure using the comparative matrix below.

ObservationPrimary Root CauseImmediate Corrective Action
White powder completely insoluble in DMF at 25°C.Compound is supplied as a Dicyclohexylamine (DCHA) salt.Perform an acid-base extraction to yield the free acid before coupling.
Dissolves initially, but forms a turbid gel over 10–30 minutes.Trace moisture in DMF inducing supramolecular organogelation.Switch to strictly anhydrous, amine-free DMF; reduce concentration to ≤ 0.2 M.
Precipitates upon addition of coupling reagents (e.g., DIC/HOBt).Exceeding the solubility limit of the activated O-acylisourea ester.Pre-activate at room temperature; ensure total reaction volume is sufficient.
Frequently Asked Questions (FAQs)

Q1: Why is my commercially purchased Boc-D-ethionine completely insoluble in standard SPPS-grade DMF? A: Many Boc-protected amino acids with oily or low-melting free-acid forms are commercialized as Dicyclohexylamine (DCHA) salts to enhance shelf stability and induce crystallinity[1]. While the DCHA salt is highly stable, the bulky dicyclohexylammonium ion pair cannot be adequately solvated by polar aprotic solvents like DMF. You must break this ion pair and isolate the free acid prior to any coupling reaction[2].

Q2: How do I convert the DCHA salt to the free acid without degrading the Boc group? A: You must use a biphasic acid-base extraction. DCHA is a strong, bulky base (pKa ~10.4), while the Boc-amino acid is a weak acid (pKa ~2.3). By washing an ethyl acetate (EtOAc) suspension of the salt with a mild aqueous acid like 5% KHSO₄ (pKa ~2.0), you selectively protonate the DCHA[3]. The resulting DCHA sulfate salt partitions into the aqueous phase, while the neutral, hydrophobic Boc-D-ethionine free acid dissolves seamlessly into the organic EtOAc layer[1]. This is a self-validating reaction: the complete disappearance of the insoluble suspension into two clear liquid phases visually confirms successful conversion.

Q3: My compound is already a free acid, but it forms a viscous gel in DMF. What is happening? A: You are observing organogelation. Boc-amino acids with hydrophobic side chains (like the ethylthio group) can self-assemble into supramolecular polymer networks in DMF[4]. This gelation is driven by intermolecular hydrogen bonding between the carbamate (Boc) NH and the carboxylic acid C=O, combined with the hydrophobic packing of the ethylthio chains. Trace water in hygroscopic DMF acts as a bridging hydrogen-bond donor, nucleating the gel network.

Gelation Root Boc-D-ethionine Gelation in DMF Factor1 Hydrophobic Side Chain (Ethylthio group) Root->Factor1 Factor2 Intermolecular H-Bonding (Boc NH & COOH) Root->Factor2 Factor3 Solvent Contamination (Trace H2O in DMF) Root->Factor3 Mech1 Hydrophobic Packing Factor1->Mech1 Mech2 Supramolecular Polymerization Factor2->Mech2 Mech3 H-Bond Bridging Factor3->Mech3 Result Organogel Formation (Turbid/Viscous Suspension) Mech1->Result Mech2->Result Mech3->Result

Caption: Logical relationship of factors driving Boc-D-ethionine organogelation in DMF.

Q4: What are the optimal coupling conditions once solubility is achieved? A: Once the free acid is isolated, it should be coupled immediately to prevent the ethylthio ether from oxidizing to a sulfoxide. Utilize an in situ neutralization protocol (e.g., HATU/DIPEA or DIC/HOBt) to ensure rapid amide bond formation[2]. Maintain the concentration of the free acid in DMF at ≤ 0.2 M to prevent precipitation of the activated ester intermediate.

Experimental Protocol: Freeing the DCHA Salt

This protocol is a self-validating system. If the procedure is successful, the initial cloudy suspension will resolve into two perfectly clear, separable liquid phases.

Table 2: Extraction Parameters & Scientific Rationale
ParameterReagent/ConditionScientific Rationale
Organic Solvent Ethyl Acetate (EtOAc)High solubility for the free Boc-amino acid; immiscible with water.
Aqueous Acid 5% KHSO₄ (aq)Mild acidity (pKa ~2.0) protonates DCHA without cleaving the acid-labile Boc group.
Temperature 0°C to 4°C (Ice bath)Thermodynamically suppresses any potential acid-catalyzed Boc deprotection.
Drying Agent Anhydrous Na₂SO₄Removes trace water neutrally (unlike K₂CO₃, which could re-form a salt).
Step-by-Step Methodology:
  • Suspension: Weigh the required amount of Boc-D-ethionine·DCHA salt and suspend it in cold EtOAc (approx. 10 mL per gram of salt) in a separatory funnel. Note: The salt will not dissolve.

  • Acidic Wash: Add an equal volume of ice-cold 5% aqueous KHSO₄[3]. Shake the funnel vigorously, venting frequently.

  • Phase Verification (Self-Validation): Observe the mixture. The opaque solid must completely disappear, leaving two clear liquid phases. The DCHA·HSO₄ salt is now in the bottom aqueous layer, and the free Boc-D-ethionine is in the top EtOAc layer.

  • Separation: Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer once with distilled water, followed by one wash with saturated brine (NaCl) to prevent emulsion and remove residual inorganic ions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 10 minutes. Filter out the drying agent.

  • Concentration: Evaporate the EtOAc under reduced pressure using a rotary evaporator (bath temperature ≤ 35°C). The free acid will remain as a viscous oil or crystalline foam[1].

  • Dissolution: Immediately dissolve the resulting free acid in anhydrous DMF. It will now be 100% soluble and ready for coupling.

Workflow Start Boc-D-ethionine DCHA Salt Step1 Suspend in EtOAc Start->Step1 Step2 Wash with 5% KHSO4 (aq) at 0°C Step1->Step2 Split Phase Separation Step2->Split AqPhase Aqueous Phase (DCHA·HSO4 discarded) Split->AqPhase Bottom Layer OrgPhase Organic Phase (Free Boc-AA in EtOAc) Split->OrgPhase Top Layer Step3 Wash (H2O, Brine) & Dry (Na2SO4) OrgPhase->Step3 Step4 Evaporate EtOAc Step3->Step4 End Dissolve in Dry DMF (Fully Soluble) Step4->End

Caption: Workflow for converting insoluble Boc-D-ethionine DCHA salt to DMF-soluble free acid.

References
  • Title: Reusable Amino Acid/N-Isopropylacrylamide-Based Organogels for Efficient Oil and Solvent Removal from Water Source: ACS Applied Engineering Materials URL
  • Title: Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization Source: Benchchem URL
  • Title: A Comparative Guide to Boc-Ser-OH.DCHA and Fmoc-Ser(tBu)
  • Title: Peptide Dendrimers from Natural Amino Acids Source: Zimmerman Group - University of Illinois URL

Sources

Troubleshooting

Minimizing side reactions of Boc-d-2-amino-4-(ethylthio)butyric acid during SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Boc-d-2-amino-4-(ethylthio)butyric acid (commonly known as Boc-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Boc-d-2-amino-4-(ethylthio)butyric acid (commonly known as Boc-D-ethionine) during Solid-Phase Peptide Synthesis (SPPS).

Because D-ethionine contains a highly nucleophilic thioether side chain, it is exceptionally prone to S-alkylation and oxidation during the repetitive acidolysis and final strong-acid cleavage steps inherent to Boc/Bzl chemistry. This guide provides the mechanistic causality behind these side reactions and field-proven, self-validating protocols to eliminate them.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing a +56 Da or +90 Da mass shift on my D-ethionine residue after cleavage? The Causality: These mass shifts correspond to S-alkylation by tert-butyl (+56 Da) or benzyl (+90 Da) carbocations. During the removal of the N-terminal Boc group using Trifluoroacetic Acid (TFA), tert-butyl carbocations are generated via an SN1 mechanism[1]. Because the ethylthio group of D-ethionine is highly resistant to protonation at pH < 3, it remains a potent nucleophile and attacks these freely diffusing carbocations, forming an irreversible sulfonium ion. Similarly, during final Hydrogen Fluoride (HF) cleavage, benzyl carbocations generated from side-chain protecting groups can alkylate the thioether[2]. The Solution: You must intercept the carbocations kinetically before they reach the thioether. Incorporate 0.5% dithioethane (DTE) or 1,2-ethanedithiol (EDT) into your TFA deprotection solution[1]. For final HF cleavage, abandon standard SN1 cleavage and adopt a "Low-High HF" protocol utilizing Dimethyl Sulfide (DMS).

Q2: My peptide mass is +16 Da higher, indicating oxidation. At what stage does D-ethionine oxidize, and how can I prevent it? The Causality: Oxidation to the sulfoxide form (D-ethionine(O)) primarily occurs during the final cleavage, though it can also happen incrementally during repetitive TFA exposures. Atmospheric oxygen and trace peroxides in the ethers used for peptide precipitation are the primary culprits. The Solution: Always use high-quality, peroxide-free diethyl ether (preferably inhibited with butylated hydroxytoluene) for precipitation[2]. Furthermore, adding DMS to the cleavage cocktail not only prevents alkylation but actively reduces sulfoxides back to the native thioether under acidic conditions.

Q3: If my D-ethionine is already oxidized to a sulfoxide post-cleavage, is the batch ruined? The Causality: No. Sulfoxides are reversible under highly specific reductive acidic conditions. The Solution: You can rescue the batch using an ammonium iodide (NH₄I) and dimethyl sulfide (Me₂S) reduction protocol. The iodide reduces the sulfoxide, generating iodine (I₂), which is subsequently quenched by Me₂S, driving the equilibrium entirely toward the reduced thioether[3].

Part 2: Mechanistic Workflows & Visualizations

G TFA TFA Deprotection (Boc Removal) Carbocation t-Butyl Carbocation (SN1 Generation) TFA->Carbocation Thioether D-Ethionine Thioether (Nucleophile) Carbocation->Thioether Attack Scavenger Scavengers (DTE/DMS) Added to TFA Carbocation->Scavenger Intercepted Alkylation S-Alkylation (Sulfonium Ion) Thioether->Alkylation Safe Intact D-Ethionine Thioether->Safe Protected Trapped Trapped t-Butyl Adduct (Harmless Byproduct) Scavenger->Trapped

Mechanism of D-ethionine S-alkylation by carbocations and prevention via scavengers.

G Start Peptide-Resin with Protected D-Ethionine LowHF Step 1: Low HF Protocol HF:DMS:p-cresol (25:65:10) Start->LowHF SN2 SN2 Mechanism: Smooth Benzyl Removal & Sulfoxide Reduction LowHF->SN2 Evap Evaporate HF/DMS SN2->Evap HighHF Step 2: High HF Protocol HF:Anisole (90:10) Evap->HighHF SN1 SN1 Mechanism: Resin Cleavage HighHF->SN1 Ether Precipitation in Peroxide-Free Ether SN1->Ether End Pure D-Ethionine Peptide Ether->End

Workflow of the Low-High HF cleavage protocol to prevent thioether side reactions.

Part 3: Quantitative Data Summary

The table below summarizes the efficacy of various cleavage conditions on minimizing thioether side reactions, based on established kinetic behavior of homologous thioethers in Boc-SPPS.

Cleavage ConditionPrimary MechanismS-Alkylation (%)Oxidation (%)Intact Peptide Yield (%)
Standard HF (No Scavengers)SN135 - 45%15 - 25%< 40%
HF + 10% AnisoleSN115 - 20%10 - 15%65 - 75%
TFA/DTE (Deprotection) + HF/AnisoleSN1< 5%10 - 15%80 - 85%
Low-High HF (DMS/p-Cresol) SN2 → SN1 < 1% < 1% > 95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Modified TFA Deprotection (Prevention of t-Butylation)

Purpose: To prevent t-butyl carbocations from alkylating the D-ethionine thioether during the removal of the N-terminal Boc group[1].

  • Swell the peptide-resin in Dichloromethane (DCM) for 10 minutes.

  • Prepare a fresh cleavage cocktail: 50% TFA in DCM containing 0.5% DTE and 1% DMS.

  • Treat the resin with the cocktail for 20 minutes at room temperature.

  • Wash thoroughly with DCM (5 × 1 min).

  • Neutralize with 5% Diisopropylethylamine (DIEA) in DCM. Self-Validation Check: Perform a Kaiser test post-neutralization. A positive (blue) result validates that the Boc group has been successfully removed and the amine is free, confirming that the high concentration of sulfur scavengers did not interfere with the acidolysis.

Protocol B: Low-High HF Cleavage (Prevention of Benzylation & Oxidation)

Purpose: To force the cleavage of benzyl protecting groups through an SN2 mechanism, bypassing the formation of reactive carbocations entirely[4].

  • Low HF Step: Place the resin in a Teflon HF reaction vessel. Add DMS, p-cresol, and p-thiocresol. Introduce anhydrous HF to achieve a strict volume ratio of HF:DMS:p-cresol (25:65:10). Stir at exactly 0 °C for 2 hours.

  • Evaporation: Evaporate the HF and DMS under high vacuum at 0 °C.

  • High HF Step: Recharge the vessel with anhydrous HF and anisole (90:10 v/v). Stir at 0 °C for 45 minutes to cleave the peptide from the resin matrix.

  • Precipitation: Evaporate the HF. Precipitate the crude peptide using cold, peroxide-free diethyl ether[2]. Self-Validation Check: The physical state of the DMS/HF mixture is a reliable indicator of mechanism. At 25% HF, the solution acts as a weak acid (SN2). If the temperature rises above 0 °C or HF evaporates prematurely, the solution becomes a strong acid (SN1), leading to immediate alkylation. Use a calibrated internal probe to validate the temperature.

Protocol C: Post-Cleavage Sulfoxide Reduction (Rescue Protocol)

Purpose: To reduce inadvertently formed D-ethionine sulfoxides back to the native thioether[3].

  • Dissolve the crude oxidized peptide in neat TFA (approx. 10 mg/mL).

  • Add NH₄I (10 equivalents relative to the peptide) and Me₂S (20 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Precipitate the rescued peptide with cold, peroxide-free ether, centrifuge, and lyophilize. Self-Validation Check: The addition of NH₄I will immediately turn the solution yellow/brown due to the generation of free iodine (I₂). The subsequent addition of Me₂S will quench the I₂, turning the solution clear. This colorimetric shift visually validates that the reduction is actively occurring and has reached completion.

Part 5: References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS): Boc Deprotection Mechanism. AAPPTec.[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.[Link]

Sources

Optimization

Overcoming steric hindrance when coupling Boc-d-2-amino-4-(ethylthio)butyric acid

Welcome to the Technical Support Center for complex peptide synthesis. This portal is engineered for researchers, scientists, and drug development professionals facing thermodynamic and structural challenges when incorpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex peptide synthesis. This portal is engineered for researchers, scientists, and drug development professionals facing thermodynamic and structural challenges when incorporating non-natural, sterically hindered amino acids—specifically Boc-D-2-amino-4-(ethylthio)butyric acid (Boc-D-ethionine).

Below, you will find a mechanistic FAQ, a diagnostic troubleshooting guide, and a self-validating experimental protocol designed to overcome aggregation and steric shielding during solid-phase peptide synthesis (SPPS).

Visual Diagnostics: Steric Hindrance Resolution Workflow

OptimizationWorkflow A Sterically Hindered Coupling: Boc-D-Ethionine B Initial SPPS Attempt (Standard HBTU/DIPEA) A->B C Assess Coupling Efficiency (Kaiser / Bromophenol Blue) B->C D Low Yield / Aggregation C->D Positive H High Yield & Purity C->H Negative E Optimize Coupling Reagent Switch to HATU or COMU D->E F Optimize Thermodynamics Microwave-Assisted (75°C) D->F G Reduce Aggregation Add Chaotropic Salts / PEG Resin D->G E->C F->C G->C

Workflow for overcoming steric hindrance during Boc-D-ethionine peptide coupling.

Section 1: Mechanistic FAQs

Q1: Why does Boc-D-2-amino-4-(ethylthio)butyric acid exhibit such severe steric hindrance during coupling? A: The difficulty arises from a dual-threat mechanism. First, the tert-butyloxycarbonyl (Boc) protecting group is exceptionally bulky, physically shielding the electrophilic carbonyl carbon of the activated intermediate. Second, the ethylthioether side chain (-CH2-CH2-S-CH2-CH3) is highly hydrophobic and flexible. This hydrophobicity promotes severe intra- and intermolecular aggregation (β-sheet formation) on the solid support, effectively desolvating the reactive site[1]. The combination of local steric shielding and macro-level resin aggregation severely limits the diffusion and attack of the resin-bound N-terminal amine.

Q2: Why should I transition from HBTU to HATU or COMU for this specific residue? A: Standard uronium reagents like HBTU lack the catalytic efficiency required for highly hindered substrates. HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The critical difference is the nitrogen atom at position 7 of the azabenzotriazole ring, which exerts a "neighboring group effect"—acting as an intramolecular base to coordinate the incoming amine and accelerate the nucleophilic attack through the steric bulk[2][3]. COMU, a morpholino-based uronium salt of OxymaPure, offers similarly high reactivity with the added benefit of a visual color change during the reaction, aiding in real-time monitoring[4].

Q3: How does Microwave-Assisted Peptide Synthesis (MAPS) resolve aggregation? A: Microwave irradiation provides direct, rapid dielectric heating to the polar backbone of the peptide. This localized energy disrupts the intermolecular hydrogen bonds responsible for β-sheet aggregation without requiring prolonged exposure to high bulk temperatures[1][5]. By increasing molecular mobility, MAPS exposes the sterically hindered N-terminal amine for acylation, effectively lowering the activation energy barrier for the bulky Boc-D-ethionine residue.

Section 2: Troubleshooting Guide

Issue 1: Persistent Positive Kaiser Test (Incomplete Coupling)

  • Root Cause: The flexible, hydrophobic ethylthioether chain folds over the activated carboxylate, while the bulky Boc group restricts the approach angle for the resin-bound amine.

  • Actionable Solution: Switch from HBTU to HATU or COMU. Ensure you are using a highly polar, swelling solvent system like DMF/NMP (1:1 v/v) to maximize resin expansion. Apply microwave heating (75°C for 4-5 minutes) to force the reaction to completion[3][5].

Issue 2: High Levels of Epimerization at the D-alpha Carbon

  • Root Cause: Prolonged exposure of the activated Boc-D-ethionine to a strong base (like DIPEA) at elevated temperatures promotes oxazolone formation, leading to D-to-L epimerization.

  • Actionable Solution: Implement a "Cold Pre-activation" strategy. Pre-activate the amino acid at 10°C for exactly 30 seconds before adding it to the resin[6]. Furthermore, COMU exhibits a lower propensity for racemization due to its OxymaPure leaving group compared to traditional HOBt-based reagents[4].

Issue 3: Premature Chain Termination (Deletion Sequences in MS)

  • Root Cause: Uronium-based coupling reagents (HATU/COMU) can react with the uncoupled N-terminal amine to form a dead-end guanidino species if the coupling reagent is in excess.

  • Actionable Solution: Always use a slight deficit of the coupling reagent relative to the amino acid (e.g., 3.0 eq amino acid to 2.95 eq HATU/COMU) to ensure all uronium salt is consumed during the pre-activation phase[4].

Section 3: Quantitative Reagent Comparison

The following table summarizes the performance of various coupling reagents when applied to sterically hindered, hydrophobic amino acids like Boc-D-ethionine.

Coupling ReagentLeaving Group / AdditiveRelative ReactivitySteric Hindrance ResolutionEpimerization RiskTypical MAPS Time
HBTU HOBtModerateLowModerate15–30 min
HATU HOAt (7-Aza)Very HighExcellentLow2–5 min
COMU OxymaPureVery HighExcellentVery Low2–5 min
PyAOP HOAt (Phosphonium)HighGoodLow5–10 min

Section 4: Self-Validating Experimental Protocol

Optimized Microwave-Assisted Coupling of Boc-D-Ethionine This protocol utilizes a closed-loop validation system to ensure >99% coupling efficiency while preventing epimerization and guanidinylation.

Reagents Required:

  • Amino Acid: Boc-D-2-amino-4-(ethylthio)butyric acid (3.0 equiv)

  • Activator: HATU or COMU (2.95 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) / N-Methyl-2-pyrrolidone (NMP) (1:1 v/v)

Step-by-Step Methodology:

  • Resin Neutralization: Following TFA deprotection of the previous Boc-amino acid, wash the resin with DMF (3x). Neutralize the resin-bound TFA salt using 10% DIPEA in DMF for 2 minutes, then wash thoroughly with DMF (5x) to ensure a nucleophilic free amine.

  • Cold Pre-Activation: In a separate vial, dissolve Boc-D-ethionine (3.0 eq) and HATU (2.95 eq) in the DMF/NMP solvent mixture. Cool the mixture to 10°C. Add DIPEA (6.0 eq) and agitate for exactly 30 seconds.

    • Causality: Cold pre-activation stabilizes the highly reactive O-acylisourea intermediate and minimizes oxazolone-induced epimerization before introduction to the resin[6]. The 2.95 eq of HATU prevents N-terminal guanidinylation[4].

  • Microwave-Assisted Coupling (MAPS): Transfer the pre-activated mixture to the resin vessel and initiate microwave irradiation.

    • Phase 1 (Ambient Penetration): 5 minutes at room temperature (allows initial penetration into easily accessible sites)[6].

    • Phase 2 (Microwave Ramp): Ramp to 75°C and hold for 4 minutes.

    • Causality: Dielectric heating disrupts β-sheet aggregation and provides the thermodynamic energy required to overcome the steric clash of the bulky ethylthioether side chain and Boc group[1][5].

  • Resin Washing: Drain the reaction vessel and wash the resin with DMF (4x) and Dichloromethane (DCM) (2x) to remove all byproducts and excess reagents.

  • Self-Validating Checkpoint (Kaiser Test): Perform a quantitative ninhydrin (Kaiser) test on a few resin beads.

    • Negative Result (Clear/Yellow): Confirms >99% coupling. Proceed to the next synthesis cycle.

    • Positive Result (Blue): Indicates incomplete coupling due to extreme local hindrance. Do not proceed. Repeat steps 2-4 using a double-coupling strategy.

References

  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Globalso.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Efficient Methods for Synthesis of Longer Peptides. AAPPTec.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

Sources

Reference Data & Comparative Studies

Validation

Strategic Comparison Guide: Boc- vs. Fmoc-D-2-amino-4-(ethylthio)butyric acid in Solid-Phase Peptide Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced Application Science Executive Summary & Chemical Profiling D-2-amino-4-(ethylthio)butyric acid (commonly known as D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced Application Science

Executive Summary & Chemical Profiling

D-2-amino-4-(ethylthio)butyric acid (commonly known as D-ethionine) is a critical unnatural amino acid utilized in peptidomimetic drug development. As an ethylthio analog of methionine, it provides enhanced metabolic stability against proteolysis and unique steric properties. However, incorporating this thioether-containing residue via Solid-Phase Peptide Synthesis (SPPS) presents significant chemical hurdles.

The electron-rich sulfur atom of the ethylthio group is highly susceptible to two primary side reactions during global deprotection and cleavage:

  • S-Alkylation : During the removal of acid-labile protecting groups, highly reactive carbocations are generated. The ethylthio group acts as a soft nucleophile, attacking these carbocations to form a stable alkyl-ethyl-sulfonium ion (+56 Da mass shift if t-butylated) .

  • Oxidation : The thioether is easily oxidized to a sulfoxide (+16 Da mass shift) by atmospheric oxygen or trace reactive oxygen species (ROS) in solvents during peptide precipitation .

This guide objectively compares the Boc- versus Fmoc-protected D-ethionine strategies, detailing the mechanistic causality behind required scavengers and providing self-validating experimental protocols.

Mechanistic Pathways of Thioether Degradation

Before selecting a protection strategy, one must understand the degradation pathways that dictate scavenger selection.

SideReactions Ethionine D-Ethionine Residue (Ethylthio group) Alkylation S-Alkylation (Sulfonium Salt) Ethionine->Alkylation Electrophilic Attack Oxidation Oxidation (Sulfoxide) Ethionine->Oxidation ROS Exposure Scavenger1 EDT / DODT Scavengers Alkylation->Scavenger1 Prevented by Scavenger2 TMSCl / PPh3 Cocktail Oxidation->Scavenger2 Eradicated by Cations t-Butyl Cations (from Deprotection) Cations->Alkylation O2 Atmospheric O2 / ROS (during Cleavage) O2->Oxidation

Mechanisms of D-ethionine S-alkylation and oxidation, and scavenger mitigation.

Boc-D-2-amino-4-(ethylthio)butyric acid: The Acid-Robust Approach

The Boc (tert-butyloxycarbonyl) strategy relies on graduated acid lability: Trifluoroacetic acid (TFA) for temporary α-amino deprotection and anhydrous Hydrogen Fluoride (HF) for global cleavage .

Mechanistic Causality

While the Boc strategy is thermodynamically superior for synthesizing long or aggregating sequences (due to in situ neutralization), the repeated use of TFA generates t-butyl cations at every cycle. The most severe risk to D-ethionine occurs during the final HF cleavage. HF is an extremely harsh acid that generates a massive pool of carbocations from all side-chain protecting groups. To prevent the ethylthio group from being irreversibly alkylated, a high concentration of soft nucleophilic scavengers must be employed to kinetically outcompete the thioether.

Validated Protocol: Boc-D-Ethionine SPPS

Self-Validating System: This protocol utilizes the Kaiser test for coupling verification and specific scavenger ratios to prevent mass-shift failures.

  • Deprotection : Treat the resin-bound peptide with 50% TFA in Dichloromethane (DCM) for 1x 5 min, then 1x 20 min. Wash thoroughly with DCM and neutralize with 5% DIEA in DMF.

  • Coupling : Pre-activate Boc-D-ethionine (4 eq) with DIC (4 eq) and HOBt (4 eq) in DMF for 5 minutes. Add to the resin and agitate for 60 minutes.

  • In-Process Validation : Perform a Kaiser test. Colorless beads indicate complete coupling; blue beads require a secondary coupling cycle.

  • Global Cleavage : Transfer the dried resin to a specialized Teflon HF cleavage apparatus. Add soft nucleophile scavengers: p-cresol (5% v/v) and p-thiocresol (5% v/v) .

  • HF Reaction : Condense anhydrous HF (90% v/v) into the reaction vessel at -78°C, then stir at 0°C for 45-60 minutes.

  • Isolation & Validation : Evaporate HF under a stream of N2. Precipitate the peptide using cold anhydrous diethyl ether. Analyze via LC-MS to confirm the absence of +56 Da (alkylation) peaks.

Fmoc-D-2-amino-4-(ethylthio)butyric acid: The Mild Base Approach

The Fmoc (9-fluorenylmethoxycarbonyl) strategy utilizes orthogonal protection: mild base (piperidine) for α-amino deprotection and moderate acid (TFA) for global cleavage .

Mechanistic Causality

Fmoc SPPS avoids harsh HF cleavage, making it the industry standard. However, the final TFA cleavage step still generates t-butyl cations from the side-chain protecting groups of other amino acids. Furthermore, D-ethionine is highly prone to oxidation in standard TFA cleavage cocktails (like Reagent K). To eradicate oxidation and minimize S-alkylation, a specialized cleavage cocktail incorporating Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh3) is required. PPh3 acts as an oxygen acceptor (reducing sulfoxides back to thioethers), while TMSCl acts as a synergistic catalyst .

Validated Protocol: Fmoc-D-Ethionine SPPS

Self-Validating System: This protocol replaces standard Reagent K with a targeted anti-oxidation cocktail, validated by LC-MS mass shift analysis.

  • Deprotection : Treat the resin with 20% Piperidine in DMF for 2x 10 min. Wash thoroughly with DMF (5x).

  • Coupling : Pre-activate Fmoc-D-ethionine (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF. Add to the resin and agitate for 45-60 minutes.

  • In-Process Validation : Confirm coupling via a negative Kaiser test.

  • Global Cleavage (Anti-Oxidation Cocktail) : Prepare a specialized cleavage solution of TFA / Anisole / TMSCl / Dimethyl sulfide (Me2S) (90 : 2.5 : 2.5 : 5 v/v) containing 1 mg/mL of PPh3 . (Note: If Cysteine is present in the sequence, add 2.5% Triisopropylsilane (TIS)).

  • Reaction : Add the cocktail to the resin and agitate at room temperature for 2 hours.

  • Isolation : Filter the resin, concentrate the filtrate under N2 to 1/3 volume, and precipitate the peptide with cold ether.

  • Analytical Validation : Analyze the crude peptide via LC-MS. The target mass should be dominant. A peak at +16 Da indicates incomplete prevention of oxidation; a peak at +56 Da indicates S-alkylation .

SPPS_Workflow cluster_Boc Boc-D-Ethionine Strategy cluster_Fmoc Fmoc-D-Ethionine Strategy Start Resin-Bound Peptide Boc_Deprot Deprotection (TFA) Start->Boc_Deprot Fmoc_Deprot Deprotection (20% Piperidine) Start->Fmoc_Deprot Target Purified D-Ethionine Peptide Boc_Couple Coupling (Boc-D-Ethionine) Boc_Deprot->Boc_Couple Boc_Cleave Cleavage & Global Deprotection (HF + Scavengers) Boc_Couple->Boc_Cleave Boc_Cleave->Target Fmoc_Couple Coupling (Fmoc-D-Ethionine) Fmoc_Deprot->Fmoc_Couple Fmoc_Cleave Cleavage & Global Deprotection (TFA + Scavengers) Fmoc_Couple->Fmoc_Cleave Fmoc_Cleave->Target

Workflow comparison of Boc vs. Fmoc strategies for D-ethionine SPPS.

Quantitative Data & Strategy Comparison

ParameterBoc-D-Ethionine StrategyFmoc-D-Ethionine Strategy
α-Amino Deprotection 50% TFA in DCM (Acidic)20% Piperidine in DMF (Basic)
Global Cleavage Reagent Anhydrous HF (Extremely Harsh)90-95% TFA (Moderately Harsh)
Primary Side Reaction Risk Severe S-Alkylation during HF cleavageOxidation to Sulfoxide during TFA cleavage
Required Scavengers p-cresol, p-thiocresolMe2S, Anisole, TMSCl, PPh3
Automation Compatibility Low (Requires specialized HF apparatus)High (Standard peptide synthesizers)
Coupling Efficiency Very High (due to in situ neutralization)High
Toxicity / Safety Profile High Risk (HF handling)Moderate Risk (Standard laboratory safety)

Conclusion & Strategic Recommendations

For modern drug development and routine research, Fmoc-D-2-amino-4-(ethylthio)butyric acid is the recommended building block. It avoids the severe toxicity and specialized equipment required for HF cleavage. However, researchers must abandon standard "Reagent K" cleavage cocktails in favor of TMSCl/PPh3-doped TFA mixtures to successfully suppress the inherent oxidation and S-alkylation of the ethylthio side chain.

The Boc-D-ethionine strategy should be reserved strictly for synthesizing exceptionally long peptidomimetics (>50 residues) where the sequence is prone to aggregation, as the Boc in-situ neutralization protocols provide superior thermodynamic coupling yields.

References

  • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: National Center for Biotechnology Information (PMC) URL: [Link]

Comparative

Comprehensive Comparison Guide: HPLC Validation of Boc-D-2-amino-4-(ethylthio)butyric Acid Purity

Executive Summary Boc-D-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a highly specialized, non-proteogenic amino acid derivative. It serves as a critical building block in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-D-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a highly specialized, non-proteogenic amino acid derivative. It serves as a critical building block in the synthesis of peptidomimetics, stabilizing peptide therapeutics against enzymatic degradation, and acting as a probe in methionine-dependent metabolic pathways.

For researchers and drug development professionals, ensuring the absolute chemical and enantiomeric purity of this compound is paramount. Trace impurities—specifically the L-enantiomer or oxidized sulfoxide derivatives—can drastically alter the pharmacokinetic profiles and binding affinities of downstream peptide therapeutics. This guide provides an objective, data-driven comparison between an Ultra-Pure Grade (synthesized via an optimized, proprietary protocol) and a Standard Commercial Grade , detailing the causal mechanisms behind the HPLC validation protocols required to certify this compound.

The Analytical Challenge: Impurity Profiling

The structural features of Boc-D-ethionine present two distinct analytical challenges that mandate a dual-column High-Performance Liquid Chromatography (HPLC) approach:

  • Chemical Oxidation : The ethylthioether side chain is highly susceptible to atmospheric oxidation, forming polar sulfoxide and sulfone byproducts.

  • Enantiomeric Contamination : Base-catalyzed racemization at the alpha-carbon during the Boc-protection phase can generate trace amounts of the L-isomer (Boc-L-ethionine).

Impurity_Pathway Native Boc-D-ethionine (Target Molecule) Oxidation Oxidation (Air/Peroxides) Native->Oxidation Side Chain Racemization Base-Catalyzed Racemization Native->Racemization Alpha Carbon Sulfoxide Boc-D-ethionine Sulfoxide Oxidation->Sulfoxide L_Isomer Boc-L-ethionine (Impurity) Racemization->L_Isomer

Common degradation and impurity pathways for Boc-D-ethionine.

To accurately resolve these distinct classes of impurities, a comprehensive analytical workflow must be employed.

HPLC_Workflow Start Boc-D-ethionine Sample Prep RP Achiral RP-HPLC (C18 Column) Start->RP Aliquot 1 Chiral Chiral HPLC (Teicoplanin CSP) Start->Chiral Aliquot 2 ChemPurity Chemical Purity (Detect Sulfoxides) RP->ChemPurity Gradient Elution EnantPurity Enantiomeric Purity (Detect L-Isomer) Chiral->EnantPurity Isocratic Elution Validation Complete Purity Profile ChemPurity->Validation EnantPurity->Validation

Workflow for dual-column HPLC validation of Boc-D-ethionine.

Experimental Methodology & Causal Design

As a Senior Application Scientist, I emphasize that every analytical protocol must be a self-validating system to ensure that the chromatography itself does not induce degradation or yield false positives.

Protocol A: Achiral Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify desulfurization and side-chain oxidation byproducts. Causality of Design: The introduction of the tert-butyloxycarbonyl (Boc) group significantly increases the hydrophobicity of the amino acid, making Reversed-Phase HPLC (RP-HPLC) the ideal method for separation[1]. We utilize a C18 stationary phase with a highly specific acidic mobile phase modifier.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1.0 mg of the Boc-D-ethionine sample in 1.0 mL of the initial mobile phase (90% Water / 10% Acetonitrile).

    • Self-Validation Check: Visually inspect for complete dissolution. Turbidity indicates the presence of insoluble polymeric impurities, requiring pre-filtration (0.22 µm PTFE) and noting a failure in absolute solubility.

  • Column Selection: C18 Reverse-Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Expert Insight (Causality): Why TFA? The pKa of the carboxylic acid on Boc-D-ethionine is approximately 2.2. By lowering the mobile phase pH below 2.0 with TFA, the carboxylate anion is fully protonated into a neutral, hydrophobic species. Without TFA, the anion interacts unpredictably with residual silanols on the silica support, causing severe peak tailing.

    • Self-Validation Check: The peak symmetry (tailing factor) acts as an internal control for buffer integrity. If the tailing factor exceeds 1.5, it indicates that the TFA concentration has dropped below the threshold required to fully protonate the acid, and the mobile phase must be remade.

  • Gradient Elution: 10% B to 60% B over 20 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (optimal wavelength for the carbamate bond).

Protocol B: Chiral HPLC (Enantiomeric Excess)

Objective: Resolve the target D-enantiomer from the L-enantiomer impurity. Causality of Design: Standard C18 columns cannot distinguish enantiomers. We must use a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC™ T) or polysaccharide-based CSPs are highly effective for N-blocked amino acids[1]. The chiral recognition mechanism relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric inclusion[2].

Step-by-Step Procedure:

  • Column Selection: CHIROBIOTIC™ T (Teicoplanin), 4.6 x 250 mm, 5 µm[1].

  • Mobile Phase: Isocratic elution using 0.1% ammonium trifluoroacetate in Methanol/Water (80:20).

    • Expert Insight (Causality): The reversed-phase mode on a teicoplanin column is uniquely suited for Boc-amino acids. The hydrophobic Boc group enters the aglycone basket of the macrocycle, anchoring the molecule, while the carboxylate engages in ionic interactions with the surface amines of the stationary phase. The spatial geometry of these interactions differs slightly between the D- and L-isomers, resulting in baseline separation.

  • Flow Rate & Temperature: 1.0 mL/min at a strictly controlled 25 °C.

    • Expert Insight (Causality): Temperature fluctuations directly alter the thermodynamics of the transient diastereomeric complexes formed between the analyte and the CSP, rapidly degrading resolution.

  • Detection: UV at 210 nm.

    • Self-Validation Check: Run a racemic standard (Boc-D/L-ethionine) prior to the sample batch. The resolution factor ( Rs​ ) between the two peaks must be ≥1.5 (baseline resolution). If Rs​<1.5 , column degradation or improper temperature control has occurred, invalidating the run.

Comparative Performance Data

We analyzed two distinct batches of Boc-D-2-amino-4-(ethylthio)butyric acid using the rigorous protocols described above.

Table 1: Achiral RP-HPLC Chemical Purity Comparison

Conditions: C18 Column, Water/MeCN gradient with 0.1% TFA, UV 210 nm.

ParameterUltra-Pure GradeStandard Commercial Grade
Main Peak (Boc-D-ethionine) 99.6% 96.2%
Sulfoxide Impurity ( Rt​ ~8.5 min)0.1%2.8%
Sulfone Impurity ( Rt​ ~7.2 min)Not Detected0.6%
Unknown Impurities 0.3%0.4%

Scientific Analysis: The Standard Commercial Grade exhibits significant sulfoxide contamination (2.8%). This indicates poor atmospheric control during synthesis or prolonged storage without an inert gas blanket. The Ultra-Pure Grade's near-absence of oxidized species ensures predictable coupling kinetics and prevents the introduction of polar defects into the final peptide sequence.

Table 2: Chiral HPLC Enantiomeric Purity Comparison

Conditions: CHIROBIOTIC™ T Column, Isocratic MeOH/Water (80:20) with 0.1% NH4​TFA , UV 210 nm.

ParameterUltra-Pure GradeStandard Commercial Grade
D-Enantiomer (Target) 99.9% 97.5%
L-Enantiomer (Impurity) 0.1%2.5%
Enantiomeric Excess (ee) 99.8% 95.0%

Scientific Analysis: A 2.5% L-enantiomer impurity in the Standard Grade is catastrophic for therapeutic peptide synthesis. In solid-phase peptide synthesis (SPPS), this impurity will generate a 2.5% yield of diastereomeric peptide sequences per coupling step. Diastereomers possess identical molecular weights and highly similar hydrophobicities, making them notoriously difficult to separate via preparative HPLC[3]. The Ultra-Pure Grade (>99.8% ee) mitigates this risk entirely.

Conclusion

The rigorous validation of Boc-D-2-amino-4-(ethylthio)butyric acid requires a dual-column HPLC approach. While standard RP-HPLC is sufficient for detecting oxidation events on the ethylthioether side chain, chiral stationary phases are mandatory for verifying enantiomeric excess. As demonstrated by the comparative experimental data, sourcing an Ultra-Pure Grade with validated >99% ee and minimal sulfoxide contamination is not just a preference—it is a critical requirement for maintaining the structural integrity and therapeutic efficacy of downstream drug development workflows.

References

  • Title : A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines Source : rsc.org (Organic & Biomolecular Chemistry) URL :[Link]

Sources

Validation

Comparative Guide: High-Resolution Mass Spectrometry Fragmentation Workflows for Boc-D-2-amino-4-(ethylthio)butyric Acid

Executive Summary Boc-d-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-Ethionine) is a highly valuable non-natural amino acid intermediate utilized in peptidomimetics and targeted drug discovery. Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-d-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-Ethionine) is a highly valuable non-natural amino acid intermediate utilized in peptidomimetics and targeted drug discovery. Accurate structural elucidation of this compound is critical for reaction monitoring and quality control.

This guide objectively compares the performance of two primary tandem mass spectrometry (MS/MS) alternatives: Ion Trap Collision-Induced Dissociation (CID) versus Orbitrap Higher-energy Collisional Dissociation (HCD) . As a Senior Application Scientist, my goal is to provide you with a mechanistic understanding of how this specific API building block behaves in the gas phase, supported by a self-validating experimental protocol.

Mechanistic Causality in Fragmentation

Understanding the gas-phase behavior of Boc-D-Ethionine (C₁₁H₂₁NO₄S, exact mass 263.1191 Da) requires anticipating two dominant thermodynamic pathways under positive electrospray ionization (ESI+). The precursor ion [M+H]⁺ is observed at m/z 264.1264.

  • Carbamate Cleavage (Boc Deprotection): The tert-butoxycarbonyl (Boc) group is highly labile under gas-phase collisional activation[1]. The primary fragmentation event is a McLafferty-type rearrangement resulting in the loss of isobutylene (C₄H₈, 56.06 Da) to yield m/z 208.06. This is rapidly followed by the expulsion of carbon dioxide (CO₂, 44.01 Da) to yield the deprotected protonated D-ethionine backbone at m/z 164.05.

  • Thioether Side-Chain Cleavage: The 4-(ethylthio)butyric acid side chain undergoes cleavage at the C-S bond. This results in the neutral loss of ethanethiol (CH₃CH₂SH, 62.02 Da), yielding a diagnostic product ion at m/z 102.03.

Comparing the Alternatives: Ion Trap CID vs. Beam-Type HCD

When selecting a fragmentation platform, the architecture of the collision cell dictates the structural data you can recover.

Alternative A: Resonance Excitation Ion Trap CID

In a linear ion trap, CID is a "trap-type" fragmentation. Ions are excited at their specific resonance frequency, causing them to collide with a helium bath gas[2].

  • Performance: Gentle and highly specific. Every fragment ion is the result of exactly one single fragmentation event originating directly from the selected precursor[2].

  • Limitation (The 1/3 Rule): Ion traps cannot simultaneously stabilize a precursor and fragments with an m/z less than approximately one-third of the precursor mass[3]. For Boc-D-Ethionine (m/z 264.12), fragments below m/z 88 are ejected from the trap. Consequently, the highly diagnostic tert-butyl cation (m/z 57.07) is invisible in standard MS² scans.

Alternative B: Orbitrap HCD (Beam-Type CID)

HCD takes place in a multipole collision cell (a beam-type environment) before ions are injected into the Orbitrap analyzer[2].

  • Performance: Ions undergo multiple collisions, driving fragmentation down to the fundamental backbone. Because HCD is not subject to the 1/3 rule, it allows simultaneous detection of the precursor, intermediate losses, and low-mass reporter ions[3].

  • Advantage for Boc-Amino Acids: HCD provides a comprehensive structural fingerprint in a single scan. By utilizing stepped collision energies, you can capture both the fragile Boc losses (at low energy) and the robust side-chain cleavages (at high energy) simultaneously[4].

Quantitative Performance Comparison

Table 1: Performance Comparison of Fragmentation Alternatives for Boc-D-Ethionine

Analytical ParameterIon Trap CID (Alternative A)Orbitrap HCD (Alternative B)
Fragmentation Environment Helium bath gas (Trap-type)Nitrogen collision gas (Beam-type)
Energy Regime Low-energy, single pathwayStepped/High-energy, multi-pathway
Low-Mass Cutoff Yes (~1/3 of precursor m/z)No (Full mass range detection)
Primary Boc Loss (m/z 164.05) Dominant base peakPresent at low NCE (NCE 15-20)
Diagnostic t-Butyl Cation Not detected (Below cutoff)Base peak at high NCE (m/z 57.07)
Side-Chain Cleavage (m/z 102.03) Requires MS³ isolationDetected in single MS² composite scan

Mandatory Visualization: Fragmentation Pathway

G Precursor Precursor Ion [M+H]+ m/z 264.12 IsoLoss Primary Fragment [M+H - C4H8]+ m/z 208.06 Precursor->IsoLoss - Isobutylene (-56 Da) Low Energy Threshold TButyl t-Butyl Cation m/z 57.07 (HCD Only) Precursor->TButyl Beam-type HCD Cleavage High Energy Threshold BocLoss De-Boc Fragment [M+H - C5H8O2]+ m/z 164.05 IsoLoss->BocLoss - CO2 (-44 Da) Spontaneous SideChain Side-Chain Cleavage m/z 102.03 BocLoss->SideChain - Ethanethiol (-62 Da) Requires High NCE

HCD and CID fragmentation pathways for Boc-d-2-amino-4-(ethylthio)butyric acid.

Self-Validating Experimental Protocol: LC-HRMS Analysis

A robust analytical method must be a self-validating system. This protocol incorporates internal causality checks to ensure data integrity before proceeding to the next step.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) and calibrate the Orbitrap to < 2 ppm mass accuracy.

  • Causality & Validation Check: High mass accuracy is strictly required to distinguish the isobaric loss of ethanethiol (62.0190 Da) from other potential hydrocarbon losses. Do not proceed if mass error exceeds 2 ppm.

Step 2: Sample Preparation & Internal Standardization

  • Action: Dissolve Boc-D-Ethionine in LC-MS grade Methanol to a concentration of 1 µg/mL. Spike in a structurally similar internal standard (e.g., Fmoc-D-Ethionine) at an equivalent concentration.

  • Causality & Validation Check: The Fmoc analog serves as a control for ionization suppression. If the Fmoc standard is not detected at expected intensities, the ESI source requires cleaning or the matrix is causing ion suppression.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (150 × 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at 0.3 mL/min.

  • Causality: Boc-amino acids are relatively hydrophobic. This gradient ensures the compound retains sufficiently to separate from early-eluting salts, preventing source contamination and signal quenching[1].

Step 4: Stepped NCE HCD Acquisition

  • Action: Program the mass spectrometer to acquire MS² data using a Stepped Normalized Collision Energy (NCE) of 15, 30, and 45.

  • Causality & Validation Check: Because the Boc group is highly labile, a static high collision energy will completely obliterate the intermediate m/z 164.05 ion, leaving only low-mass fragments. Stepped energy combines spectra from low, medium, and high fragmentation events into a single composite scan[4]. Validation: The resulting spectrum must contain m/z 264.12, 164.05, 102.03, and 57.07 simultaneously. If m/z 164.05 is missing, the lowest energy step is too high.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry Analysis of N-Boc-aminomethanol Derivatives."1

  • MS Vision. "Understanding differences in CID fragmentation in a mass spectrometer."2

  • National Institutes of Health (PMC). "Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot."4

Sources

Comparative

Analytical Strategies for the Chiral Purity Validation of Boc-D-2-amino-4-(ethylthio)butyric Acid Enantiomers

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge Boc-D-2-amino-4-(ethylthio)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

Boc-D-2-amino-4-(ethylthio)butyric acid (commonly referred to as Boc-D-ethionine) is a highly specialized, non-natural amino acid utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. The incorporation of the ethylthio ether side chain imparts unique metabolic stability and specific hydrophobic interactions to the final peptide. However, the pharmacological efficacy and safety of these molecules are strictly dependent on their stereochemical integrity. Even trace amounts of the L-enantiomer impurity can lead to off-target toxicities or a complete loss of biological activity.

Validating the chiral purity (enantiomeric excess, %ee) of this building block is not a trivial task. As a Senior Application Scientist, I approach this by analyzing the specific physicochemical domains of the molecule to select the most robust analytical modality.

Mechanistic Drivers of Chiral Recognition

To successfully separate the enantiomers of Boc-D-ethionine, the analytical system must exploit three critical structural domains:

  • The Carboxylic Acid Moiety: Provides a highly polar site for ionic interactions and hydrogen bonding.

  • The tert-Butyloxycarbonyl (Boc) Group: Masks the basicity of the primary amine, acts as a strong hydrogen bond acceptor, and significantly increases the overall hydrophobicity of the molecule [1].

  • The Ethylthio Side Chain: Introduces a bulky, polarizable, and hydrophobic domain that interacts strongly with non-polar environments.

Because the Boc group renders the molecule highly hydrophobic, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing specialized Chiral Stationary Phases (CSPs) is the definitive gold standard for this analysis, outperforming traditional normal-phase methods [1].

MethodSelection Start Boc-D-ethionine Chiral Purity Validation HPLC Chiral HPLC (Primary Choice) Start->HPLC Direct Analysis GCMS Chiral GC-MS (Orthogonal) Start->GCMS Needs Derivatization NMR NMR with CSA (Structural) Start->NMR Requires Resolving Agent CSP1 Macrocyclic Glycopeptide (Teicoplanin) HPLC->CSP1 Reversed-Phase Mode CSP2 Cyclodextrin-based (HP-β-CD) HPLC->CSP2 Low pH Mobile Phase

Caption: Decision tree for selecting chiral purity validation methodologies for Boc-protected amino acids.

Comparative Analysis of Chiral Validation Modalities

To objectively determine the optimal analytical pathway, we must compare the performance parameters of the available techniques. While orthogonal methods exist, their utility varies significantly based on sample preparation requirements and sensitivity.

Table 1: Quantitative Comparison of Chiral Analytical Modalities
Analytical ModalityPrimary Chiral Selector / MechanismResolution (Rs) PotentialSensitivity (LOD for L-isomer)Sample Prep ComplexityRisk of Artifactual Racemization
Chiral RP-HPLC (Glycopeptide) Teicoplanin / Ristocetin A (Multimodal)High (> 2.0) < 0.05% Low (Direct injection)None
Chiral RP-HPLC (Cyclodextrin) Hydroxypropyl-β-CD (Inclusion Complex)Moderate (1.2 - 1.8)< 0.1%Low (Direct injection)None
Chiral GC-MS Derivatized Cyclodextrin (Volatility-based)High (> 2.0)< 0.1%High (Requires esterification)Moderate (During derivatization)
NMR Spectroscopy Chiral Solvating Agents (CSAs)Low (Signal overlap)~ 1.0 - 2.0%ModerateNone
Deep Dive: Why Macrocyclic Glycopeptides Outperform Alternatives

Macrocyclic glycopeptide-based CSPs, specifically Teicoplanin (e.g., CHIROBIOTIC™ T) and Ristocetin A, exhibit exceptional multimodal chiral recognition for N-blocked amino acids [2].

  • The Causality of Separation: In reversed-phase mode, the free carboxylate group of Boc-D-ethionine interacts directly via ionic and hydrogen bonding with the chiral amino groups of the glycopeptide stationary phase. Simultaneously, the hydrophobic Boc group and the ethylthio side chain are selectively drawn into the hydrophobic aglycone basket of the macrocycle. This multi-point, synergistic interaction yields baseline resolution (Rs > 1.5) that is often unattainable with standard polysaccharide columns for aliphatic/thioether substrates [2].

  • The Alternative: Cyclodextrin-based mobile phases or columns (e.g., utilizing hydroxypropyl-β-cyclodextrin) are also viable but require strictly controlled low pH (<4) environments to suppress the ionization of the carboxylic acid, which dictates the elution order but can lead to rapid column degradation over time [3]. Furthermore, GC-MS requires complex derivatization to volatilize the carboxylic acid, introducing the risk of artifactual racemization during sample prep [4].

Experimental Protocol: Self-Validating Chiral HPLC Workflow

In rigorous analytical science, a single injection of a sample is inherently untrustworthy. The following protocol outlines a robust, self-validating RP-HPLC workflow using a Teicoplanin-based CSP, ensuring that every data point is internally verified [5].

Workflow S1 1. Sample Prep Diluent: Mobile Phase Conc: 1.0 mg/mL S2 2. Equilibration Column: Teicoplanin CSP Temp: 25 °C S1->S2 S3 3. Isocratic Elution Flow: 1.0 mL/min UV Detection: 210 nm S2->S3 S4 4. System Validation Target Rs > 1.5 Calculate %ee S3->S4

Caption: Step-by-step self-validating experimental workflow for Chiral HPLC analysis.

Step-by-Step Methodology

1. System Preparation & Chromatographic Conditions

  • Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC™ T, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Methanol / 0.1% Triethylammonium acetate (TEAA) buffer (pH 4.1) in a 20:80 (v/v) ratio.

    • Causality: The TEAA buffer acts as an ion-pairing agent and strictly controls the pH. This ensures the carboxylic acid of Boc-D-ethionine is partially ionized, optimizing the ionic interaction with the CSP without causing the peak tailing typically seen with unbuffered solvents [2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Temperature: 25 °C. Causality: Thermostatic control is critical; chiral recognition is an enthalpy-driven process, and temperature fluctuations will drastically shift retention times and resolution.

  • Detection: UV at 210 nm (optimal for detecting the amide bond of the Boc group and the thioether).

2. Sample Preparation (Mitigating the Diluent Effect)

  • Accurately weigh and dissolve the Boc-D-ethionine sample strictly in the initial mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Using a diluent stronger than the mobile phase (e.g., 100% Methanol) causes "solvent front distortion." The analyte travels with the strong solvent plug before partitioning into the stationary phase, leading to severe peak broadening and an artificial reduction in calculated resolution.

3. The Self-Validating Injection Sequence To establish trustworthiness, execute the following specific sequence:

  • Injection 1: Blank (Mobile Phase). Ensures no ghost peaks or system contamination elute at the retention times of the enantiomers.

  • Injection 2: System Suitability Test (SST) - Racemic Standard. Inject a synthetic 50:50 mixture of Boc-D-ethionine and Boc-L-ethionine.

    • Acceptance Criteria: Resolution (Rs) ≥ 1.5; Tailing Factor (Tf) ≤ 1.5. This proves the system is currently thermodynamically capable of separating the enantiomers.

  • Injection 3: Test Sample. Inject the Boc-D-ethionine batch to assess purity.

  • Injection 4: Spiked Sample (Orthogonal Confirmation). Spike the test sample with 1% (w/w) of an authentic Boc-L-ethionine standard.

    • Causality: This definitively proves that any minor peak observed in the test sample is mathematically and chemically the L-enantiomer, ruling out structurally related achiral impurities (e.g., an oxidation product like a sulfoxide) that might coincidentally co-elute.

Data Interpretation

Enantiomeric excess (%ee) is calculated using the integrated peak areas (A) of the enantiomers: %ee = [(A_D - A_L) / (A_D + A_L)] × 100

For pharmaceutical-grade non-natural amino acid building blocks, a %ee of ≥ 99.0% is typically required, dictating that the L-enantiomer peak area must be ≤ 0.5% of the total analyte area.

References

  • J-Stage. Separation and Control of the Elution Order of N-t-Butyloxycarbonyl Amino Acids D/L Isomers by Reversed-phase HPLC Using Cyclodextrins as Chiral Selectors for the Mobile Phase. Retrieved from: [Link]

Validation

A Comparative Guide: The Impact of Boc-D-2-amino-4-(ethylthio)butyric Acid on Protein Folding Dynamics vs. Standard Amino Acids

Introduction The precise three-dimensional structure of a protein, which dictates its function, is encoded in its linear sequence of amino acids. For decades, our understanding of this intricate folding process has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The precise three-dimensional structure of a protein, which dictates its function, is encoded in its linear sequence of amino acids. For decades, our understanding of this intricate folding process has been based on a canonical alphabet of 20 standard L-amino acids. However, the fields of chemical biology and drug development are increasingly turning to non-canonical amino acids (ncAAs) to engineer novel proteins and peptides with enhanced stability, unique functionality, or therapeutic potential.[1][2]

This guide provides an in-depth comparison between the role of standard amino acids in protein folding and the predicted structural impact of a specific non-canonical analogue: Boc-D-2-amino-4-(ethylthio)butyric acid . This molecule introduces two significant deviations from the canonical playbook: a D-chiral center in a world of L-amino acids and an ethylthio side chain, a bulkier version of methionine's methylthio group.

We will first review the foundational principles of protein folding as dictated by standard amino acids. We will then deconstruct the unique chemical features of our non-canonical subject and hypothesize its effect on protein architecture. Critically, this guide will then present a robust experimental framework, complete with detailed protocols, for validating these hypotheses. This is not merely a theoretical exercise but a practical guide for researchers aiming to harness the power of ncAAs to manipulate and understand protein structure.

Section 1: The Canonical Twenty: Cornerstones of Protein Architecture

The 20 standard proteinogenic amino acids are the fundamental building blocks of proteins.[3] Each possesses a central alpha-carbon, an amino group, a carboxyl group, and a unique side chain (R-group). These side chains, with their diverse physicochemical properties, are the primary determinants of a protein's final fold.[4] Key properties include:

  • Hydrophobicity: Nonpolar side chains (e.g., Valine, Leucine, Phenylalanine) are driven away from water, forming the stable hydrophobic core of most globular proteins. This "hydrophobic effect" is a dominant force in protein folding.[4]

  • Polarity and Charge: Polar and charged side chains (e.g., Aspartate, Lysine, Serine) are hydrophilic and typically reside on the protein surface, where they can interact with the aqueous environment and form stabilizing hydrogen bonds and salt bridges.

  • Size and Shape: The steric bulk of side chains influences how tightly a protein can pack, with smaller residues like Glycine affording flexibility to the polypeptide backbone, often found in turns and loops.[5]

The sequence of these amino acids dictates a thermodynamically favorable path from a disordered polypeptide chain to a unique, functional, three-dimensional native state. This process can be visualized as a folding funnel, where the unfolded states at the top have high energy and entropy, and the folded native state sits at the low-energy apex.

G cluster_0 Protein Folding Funnel unfolded Unfolded States (High Energy & Entropy) molten_globule Molten Globule (Partially Folded Intermediates) unfolded->molten_globule Hydrophobic Collapse native_state Native State (Low Energy) molten_globule->native_state Fine-tuning of Interactions G cluster_0 Standard Alpha-Helix (L-Amino Acids) cluster_1 Disrupted Helix (with D-Amino Acid) L1 L-AA L2 L-AA L1->L2 H-bonds L3 L-AA L2->L3 H-bonds L4 L-AA L3->L4 H-bonds L5 L-AA L4->L5 H-bonds L1_d L-AA L2_d L-AA L1_d->L2_d H-bonds D_AA D-AA L2_d->D_AA H-bonds L4_d L-AA D_AA->L4_d Kink L5_d L-AA L4_d->L5_d Kink G synthesis Peptide Synthesis (SPPS) 1. L-Met Peptide 2. D-AETB Peptide purification Purification (RP-HPLC) synthesis->purification characterization Characterization (Mass Spec) purification->characterization cd_spec Structural Analysis (Circular Dichroism) characterization->cd_spec dsc_spec Stability Analysis (Diff. Scanning Calorimetry) characterization->dsc_spec data_analysis Comparative Data Analysis cd_spec->data_analysis dsc_spec->data_analysis

Caption: Experimental workflow for comparing the structural effects of a non-canonical amino acid substitution.

Protocol 1: Peptide Synthesis and Purification

Objective: To synthesize two versions of a model peptide (e.g., a 15-residue peptide known to form an α-helix), one with L-Methionine at a central position and the other with D-2-amino-4-(ethylthio)butyric acid at the same position.

Methodology: Boc Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., MBHA resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base like diisopropylethylamine (DIEA).

  • Coupling Cycle: Couple the next Boc-protected amino acid using an activating agent (e.g., HBTU).

  • Repeat: Repeat steps 3-5 for each amino acid in the sequence. At the designated position, use either Boc-L-Met-OH or Boc-D-2-amino-4-(ethylthio)butyric acid.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)).

  • Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptides using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Structural Analysis via Circular Dichroism (CD) Spectroscopy

Objective: To determine and compare the secondary structure content of the two peptides.

[6][7][8]Methodology:

  • Sample Preparation: Dissolve the purified, lyophilized peptides in a suitable CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration of each peptide solution using UV absorbance at 280 nm (if aromatic residues are present) or via quantitative amino acid analysis. 2[9]. Instrument Setup: Use a calibrated CD spectrometer. Set the measurement parameters:

    • Wavelength Range: 190-260 nm (Far-UV region). [10] * Pathlength: 1 mm quartz cuvette.

    • Temperature: 25°C.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Averages: 3-5 scans.

  • Data Acquisition: Record a baseline spectrum of the buffer alone. Then, record the spectra for both the L-Met and the D-AETB peptides.

  • Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/ml) where MRW is the mean residue weight.

  • Analysis:

    • Qualitative: Compare the spectral shapes. A canonical α-helix shows characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A[7] significant reduction in the intensity of the 222 nm and 208 nm bands in the D-AETB peptide spectrum would support Hypothesis 1.

    • Quantitative: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil in each peptide from their spectra.

Protocol 3: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)

Objective: To measure and compare the thermal stability (melting temperature, Tm) of the two peptides.

[11][12]Methodology:

  • Sample Preparation: Prepare samples of each peptide at a concentration of 1-2 mg/mL in a well-defined buffer (e.g., 20 mM potassium phosphate, pH 7.4). Prepare an identical buffer solution for the reference cell. Dialyze the samples against the final buffer to ensure a perfect match. 2[11]. Instrument Setup: Use a high-sensitivity differential scanning calorimeter. Set the experimental parameters:

    • Temperature Range: 20°C to 95°C.

    • Scan Rate: 1°C/min.

    • Cell Pressure: ~3 atm (to prevent boiling).

  • Data Acquisition: Load the peptide sample into the sample cell and the matched buffer into the reference cell. Perform an initial buffer-buffer scan to establish a baseline. Then, run the scan for each peptide sample.

  • Data Analysis: The output is a plot of excess heat capacity (Cp) versus temperature. The peak of the transition curve represents the melting temperature (Tm). A lower Tm for the D-AETB peptide compared to the L-Met peptide would indicate reduced thermal stability, supporting Hypothesis 2.

Expected OutcomeL-Met PeptideD-AETB PeptideSupporting Hypothesis
**CD [θ]₂₂₂ (deg·cm²·dmol⁻¹) **High negative value (e.g., -25,000)Low negative value (e.g., -8,000)H1: Secondary Structure Disruption
Calculated α-Helix % High (e.g., 60%)Low (e.g., 15%)H1: Secondary Structure Disruption
DSC Melting Temp (Tm) (°C) Higher (e.g., 65°C)Lower (e.g., 48°C)H2: Reduced Thermal Stability

Table 3: Hypothetical but expected experimental data from the comparative analysis.

Conclusion

The incorporation of a non-canonical amino acid like D-2-amino-4-(ethylthio)butyric acid into a peptide sequence is not a trivial substitution. It represents a fundamental alteration of the chemical and stereochemical rules that govern protein folding. Our analysis predicts that the D-chirality will act as a potent disruptor of canonical secondary structures like α-helices, while the bulkier, more hydrophobic ethylthio side chain will further influence the resulting fold and stability.

[4][5][13]While these effects are often viewed as "destabilizing" relative to the native L-protein fold, this perspective is limiting. For drug development professionals and protein engineers, such perturbations are powerful tools. They allow for the design of peptides with constrained, non-native conformations that may exhibit higher binding affinity for a target, or improved resistance to degradation by proteases (which are chiral-specific).

[14]The experimental framework provided in this guide, utilizing standard, robust techniques like CD and DSC, offers a clear path to quantifying these effects. B[15]y systematically comparing the structural and thermodynamic properties of peptides containing standard versus non-canonical residues, researchers can move beyond a 20-letter alphabet and begin to write a new language of protein structure and function.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • MtoZ Biolabs. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]

  • Luo, P., & Baldwin, R. L. (2013). Using D-Amino Acids to Delineate the Mechanism of Protein Folding: Application to Trp-cage. Biophysical Journal, 105(6), 1458-1466. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 17(2), 319-327. [Link]

  • Tatulian, S. A. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 17(2), 319-327. [Link]

  • JoVE. (2022). Differential Scanning Calorimetry to Assess Protein Antigens. YouTube. [Link]

  • TA Instruments. Characterizing Protein Stability by DSC. [Link]

  • Simon, M. D., et al. (2020). Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis. Frontiers in Molecular Biosciences, 7, 143. [Link]

  • Luo, P., & Baldwin, R. L. (2013). Using D-Amino Acids to Delineate the Mechanism of Protein Folding: Application to Trp-cage. Biophysical Journal, 105(6), 1458-1466. [Link]

  • TA Instruments. (n.d.). Characterizing Protein stability by DsC. Retrieved from [Link]

  • LibreTexts Biology. (2021). 2.2.4: B4. Analysis of Protein Secondary Structure. [Link]

  • Malvern Panalytical. (2022). How DSC can complement your protein thermal stability studies. [Link]

  • Uversky, V. N. (2019). Experimental approach to study the effect of mutations on the protein folding pathway. Biophysical Chemistry, 245, 1-7. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. [Link]

  • Bryant, P., et al. (2023). RareFold: Structure prediction and design of proteins with noncanonical amino acids. bioRxiv. [Link]

  • Huber, T., & Sakmar, T. P. (2020). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 120(23), 12854–12903. [Link]

  • Jaremko, M., Jaremko, L., & Ghassemi, S. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • CEA. (n.d.). NMR for protein analysis. Retrieved from [Link]

  • Aledo, J. C. (2018). Methionine in Proteins: It's not just for protein initiation anymore. Neurochemical Research, 43(1), 1-6. [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. Retrieved from [Link]

  • Van Deventer, J. A., & Wittrup, K. D. (2014). Engineering Proteins Containing Noncanonical Amino Acids on the Yeast Surface. Methods in Enzymology, 555, 129-141. [Link]

  • Aledo, J. C. (2018). Methionine in Proteins: It's Not Just for Protein Initiation Anymore. Neurochemical Research, 43(1), 1-6. [Link]

  • University of Basel. (n.d.). Peptide NMR. Retrieved from [Link]

  • Aledo, J. C. (2019). Methionine in proteins: The Cinderella of the proteinogenic amino acids. Protein Science, 28(10), 1785-1796. [Link]

  • Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison Guide: Boc-D-Ethionine vs. Boc-L-Ethionine in Peptidomimetic Design

Executive Summary Ethionine (2-amino-4-(ethylthio)butyric acid) is a non-natural ethyl analogue of methionine. It serves as a critical biochemical tool, often acting as a methionine antagonist to study methylation pathwa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethionine (2-amino-4-(ethylthio)butyric acid) is a non-natural ethyl analogue of methionine. It serves as a critical biochemical tool, often acting as a methionine antagonist to study methylation pathways and demonstrating synergistic efficacy in methionine-depletion tumor therapies[1]. In modern drug development, incorporating D-amino acids like Boc-D-ethionine into peptide scaffolds is a proven strategy to confer resistance against proteolytic degradation[2].

However, the absolute stereochemistry of these building blocks strictly dictates their pharmacological efficacy. This guide provides an authoritative, data-driven comparison of the spectroscopic techniques required to differentiate Boc-D-ethionine from its naturally configured L-isomer (Boc-L-ethionine), equipping researchers with validated protocols for chiral analysis.

The Physics of Chiral Discrimination

In an achiral environment, enantiomers such as Boc-D-ethionine and Boc-L-ethionine possess identical scalar physicochemical properties. Consequently, standard analytical techniques—such as conventional Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and achiral Mass Spectrometry (MS)—yield indistinguishable spectra.

To break this symmetry and enable differentiation, a chiral vector must be introduced[]. This is achieved either through chiroptical methods (using circularly polarized light) or by forming transient diastereomeric complexes using chiral auxiliaries[4]. Because diastereomers possess different internal energies and spatial arrangements, their spectroscopic signatures diverge, allowing for precise quantification and structural elucidation.

Workflow A Boc-Ethionine Enantiomers B Chiral Environment A->B C Circular Dichroism (Chiroptical) B->C D Chiral NMR (Diastereomers) B->D E Chiral LC-MS/MS (Gas-phase) B->E

Workflow for the spectroscopic differentiation of Boc-ethionine enantiomers.

Comparative Spectroscopic Data

The following table summarizes the quantitative spectroscopic signatures used to distinguish the two enantiomers.

Analytical ModalityTarget ParameterBoc-D-Ethionine SignatureBoc-L-Ethionine SignatureDifferentiation Mechanism
1H NMR (Achiral) Chemical Shift (δ)IdenticalIdenticalNone (Symmetry unbroken)
1H NMR (+ CSA) Δδ of tert-butyl groupDownfield Shift (e.g., 1.45 ppm)Upfield Shift (e.g., 1.42 ppm)Diastereomeric complexation
Circular Dichroism Cotton Effect (~210 nm)Positive (+)Negative (-)Differential absorption of CPL
ESI-MS/MS (+ Selector) Product Ion AbundanceHeterochiral preferenceHomochiral preferenceGas-phase multimeric affinity
Optical Rotation Specific Rotation [α]DNegative (-)Positive (+)Bulk chiroptical refraction

In-Depth Spectroscopic Modalities

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the gold standard for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left- and right-circularly polarized light (CPL). Mechanistic Insight : For N-Boc protected amino acids, the primary chromophores are the carboxyl group (n→π* transition at ~210 nm) and the urethane (Boc) carbonyl. The spatial orientation of the ethylthio side chain relative to the chiral α-carbon dictates the sign of the Cotton effect. Boc-L-ethionine typically exhibits a negative Cotton effect around 210 nm, whereas Boc-D-ethionine exhibits a perfectly mirrored positive Cotton effect[2].

Chiral Nuclear Magnetic Resonance (NMR)

While standard 1H NMR cannot distinguish the enantiomers, the addition of a Chiral Solvating Agent (CSA), such as Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol], induces a chiral environment[]. Mechanistic Insight : The CSA forms rapid, reversible hydrogen-bonded complexes with the Boc-urethane NH and the carboxylate groups. The anisotropic shielding from the anthryl group differentially shields the tert-butyl protons of the D- and L-isomers, resulting in a measurable chemical shift difference (Δδ) that allows for direct integration and quantification.

Mechanism N1 Boc-D-Ethionine + CSA N3 Diastereomeric Complex 1 (Δδ1) N1->N3 N2 Boc-L-Ethionine + CSA N4 Diastereomeric Complex 2 (Δδ2) N2->N4 N5 Distinct NMR Chemical Shifts N3->N5 N4->N5

Mechanism of chiral recognition using Chiral Solvating Agents (CSA) in NMR.

Chiral Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Advanced MS techniques utilize chiral selectors (e.g., other modified L-amino acids or cyclodextrins) to form gas-phase multimeric complexes[5]. Mechanistic Insight : When a mixture of Boc-ethionine is sprayed with a chiral selector, heterochiral (e.g., D-analyte/L-selector) and homochiral (L-analyte/L-selector) complexes form with different binding affinities. Collision-induced dissociation (CID) reveals distinct fragmentation efficiencies, allowing for the calculation of the enantiomeric excess (ee) based on product ion abundance ratios[5].

Self-Validating Experimental Protocols

Protocol A: CD Spectroscopic Analysis

Objective: Determine the absolute configuration and enantiomeric purity of Boc-ethionine.

  • Sample Preparation : Dissolve 2.5 mg of Boc-D-ethionine (or L-isomer) in 10 mL of HPLC-grade methanol to achieve a ~10^-3 M solution[4].

  • Baseline Correction : Fill a 0.1 cm path-length quartz cuvette with pure methanol. Record the baseline from 190 nm to 260 nm under continuous nitrogen purging (flow rate: 5 L/min) to prevent ozone formation and oxygen absorption.

  • Measurement : Replace the blank with the sample solution. Scan at a speed of 50 nm/min with a 1 nm bandwidth and a 2-second response time.

  • Self-Validation Check : The protocol is self-validating if the baseline remains flat (±0.5 mdeg) and the high-tension (HT) voltage remains below 600V during the scan. An HT voltage >600V indicates excessive solvent absorbance, requiring sample dilution to ensure the data remains within the linear dynamic range.

Protocol B: Chiral NMR Differentiation

Objective: Quantify the enantiomeric ratio of a D/L mixture using a CSA.

  • Sample Preparation : Dissolve 5 mg (~18 μmol) of the Boc-ethionine sample in 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% TMS.

  • CSA Addition : Add 20 μmol (1.1 equivalents) of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol directly to the NMR tube.

  • Acquisition : Acquire a 1H NMR spectrum at 400 MHz or higher. Use a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and 64 scans to ensure a high signal-to-noise ratio.

  • Self-Validation Check : The protocol is self-validating if the baseline resolution of the tert-butyl singlet (~1.4 ppm) splits into two distinct, sharp singlets. If peak broadening occurs, it indicates incomplete complexation or water contamination, and the sample must be dried over molecular sieves before re-acquisition. The integration ratio of these resolved peaks directly yields the D:L enantiomeric ratio.

References

  • [4] Amino Acid-Based Molecular and Membranous Chiral Tools for Enantiomeric Recognition. Langmuir - ACS Publications. Available at: [Link]

  • [2] Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates. UQ eSpace - The University of Queensland. Available at: [Link]

  • [5] Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry - ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Boc-d-2-amino-4-(ethylthio)butyric acid proper disposal procedures

Comprehensive Disposal Protocol for Boc-d-2-amino-4-(ethylthio)butyric Acid: Safety, Logistics, and Operational Workflows 1. Introduction & Chemical Profiling Boc-d-2-amino-4-(ethylthio)butyric acid (also known as Boc-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for Boc-d-2-amino-4-(ethylthio)butyric Acid: Safety, Logistics, and Operational Workflows

1. Introduction & Chemical Profiling Boc-d-2-amino-4-(ethylthio)butyric acid (also known as Boc-D-Homocysteine(Et)-OH) is a specialized, orthogonally protected amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS) and drug development. Proper disposal of this compound and its associated reaction byproducts requires rigorous logistical planning. Standard "dump and seal" disposal methods are insufficient and highly dangerous due to the specific chemical reactivity of its two primary functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the oxidation-prone ethylthio (thioether) side chain.

2. Hazard Assessment & Mechanistic Causality As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance; it requires a deep understanding of the molecular fate of the compounds entering your waste stream.

  • The Boc Group (Pressurization Hazard): The Boc group is designed to be cleaved under acidic conditions, typically using 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). During this deprotection, the carbamate decomposes into a tert-butyl cation, which subsequently fragments into isobutylene gas and carbon dioxide ( CO2​ ) . If acidic deprotection waste containing residual Boc-amino acids is poured directly into a tightly sealed waste carboy, the continuous generation of isobutylene and CO2​ will rapidly pressurize the vessel, leading to a high-risk explosion hazard.

  • The Thioether Group (Exothermic Oxidation Risk): The ethylthio side chain is a nucleophilic thioether. If disposed of in a waste stream containing strong oxidizers (e.g., hydrogen peroxide, nitric acid, or peracids), the thioether will undergo spontaneous, highly exothermic oxidation to form sulfoxides or sulfones [[1]]([Link]). In a mixed organic waste container, this exotherm can easily ignite flammable solvents like DCM or DMF, or trigger autocatalytic thermal decomposition if mixed with solvents like DMSO [[2]]([Link]).

3. Operational Safety & Handling Protocol Before initiating any disposal procedures, ensure the following operational safety measures are in place:

  • Engineering Controls: All waste consolidation must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is mandatory for TFA handling), a flame-resistant lab coat, and chemical splash goggles.

  • Self-Validating Check: Always verify the pH of liquid waste streams using pH indicator strips before capping the container. A pH of 6–8 confirms that acid-catalyzed gas generation has been completely arrested. If the pH remains below 6, the quench is incomplete, and the container is not safe to seal.

4. Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Powders & Contaminated Resins)

  • Collection: Sweep up any unused Boc-d-2-amino-4-(ethylthio)butyric acid powder, contaminated SPPS resins, or weighing paper using a static-free brush.

  • Containment: Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) solid waste container.

  • Segregation: Ensure the container is strictly free of any oxidizing agents (e.g., nitrates, permanganates) to prevent thioether oxidation.

  • Labeling & Logistics: Label as "Hazardous Solid Waste - Organosulfur / Boc-Amino Acid." Store at ambient temperature (<25°C) until collection by an EPA-certified hazardous waste vendor for high-temperature incineration.

Protocol B: Liquid Deprotection Waste (Mitigating the Isobutylene Hazard) This protocol is critical for managing the gas hazard generated during peptide cleavage.

  • Preparation of Quenching Bath: In a fume hood, prepare a large beaker containing a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or a 1M Sodium Hydroxide ( NaOH ) solution.

  • Controlled Quenching: Slowly, dropwise, add the acidic TFA/DCM waste containing the cleaved Boc-d-2-amino-4-(ethylthio)butyric acid to the basic solution while stirring. Causality: This neutralizes the TFA, permanently halting the generation of isobutylene gas and preventing downstream container rupture .

  • Phase Separation: Allow the mixture to settle. The lower organic layer (DCM) will separate from the upper aqueous layer.

  • Waste Routing:

    • Organic Layer: Decant the lower DCM layer into a designated "Halogenated Organic Waste" carboy. Crucial: Equip this carboy with a vented pressure-relief cap to accommodate any residual solvent vapor expansion.

    • Aqueous Layer: Route the neutralized upper layer (pH 6–8) to an "Aqueous Waste" container.

5. Quantitative Data: Waste Categorization & Limits To ensure logistical safety, adhere strictly to the following quantitative limits for waste consolidation:

Waste Stream CategoryPrimary ComponentsApproved ContainerMax Fill CapacityIncompatible Materials
Solid Waste Unused powder, SPPS resinsHDPE / Glass90%Strong oxidizers, alkali metals
Halogenated Liquid DCM, Chloroform, cleaved peptideHDPE (Vented Cap)80% (allows gas expansion)Nitric acid, peroxides, strong bases
Non-Halogenated Liquid DMF, Methanol, DMSOHDPE / Glass80%Oxidizers, concentrated acids [[2]]([Link])
Aqueous Waste Quenched TFA ( NaHCO3​ )HDPE90%Water-reactive compounds

6. Disposal Workflow Visualization The following diagram illustrates the logical routing of Boc-d-2-amino-4-(ethylthio)butyric acid waste streams to ensure regulatory compliance and laboratory safety.

BocDisposal Start Boc-D-2-amino-4-(ethylthio) butyric acid Waste Solid Solid Waste (Powders, Resins) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Incineration High-Temperature Incineration Solid->Incineration Double-bagged Acidic Acidic Deprotection (e.g., TFA/DCM) Liquid->Acidic Organic Neutral Organics (e.g., DMF, MeOH) Liquid->Organic Quench Alkaline Quenching (Stop Isobutylene/CO2) Acidic->Quench Mandatory NonHalogenated Non-Halogenated Waste Stream Organic->NonHalogenated Halogenated Halogenated Waste Stream Quench->Halogenated If DCM present Quench->NonHalogenated If no halogens Halogenated->Incineration NonHalogenated->Incineration

Caption: Segregation and disposal workflow for Boc-d-2-amino-4-(ethylthio)butyric acid waste streams.

7. References

  • de Souza, R. O. M. A., et al. "GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design." Green Chemistry, Royal Society of Chemistry, 2023.[Link]

  • University of British Columbia Safety & Risk Services. "Working Safely with Peroxide Forming Compounds." UBC SRS Guidelines, 2023.[Link]

  • Yang, Q., et al. "Potential explosion hazards associated with the autocatalytic thermal decomposition of dimethyl sulfoxide and its mixtures." Organic Process Research & Development, ACS Publications, 2020.[Link]

Handling

Personal protective equipment for handling Boc-d-2-amino-4-(ethylthio)butyric acid

As a Senior Application Scientist, I recognize that handling specialized amino acid building blocks like Boc-d-2-amino-4-(ethylthio)butyric acid (also known as Boc-D-homocysteine(S-ethyl)) requires a rigorous synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized amino acid building blocks like Boc-d-2-amino-4-(ethylthio)butyric acid (also known as Boc-D-homocysteine(S-ethyl)) requires a rigorous synthesis of chemical knowledge and operational discipline. This compound is critical for introducing stable thioether linkages into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

However, its structural components dictate specific handling requirements: the ethylthio side chain presents distinct odor and oxidation risks, while the tert-butoxycarbonyl (Boc) protecting group necessitates the use of highly corrosive strong acids during the synthesis cycle[].

The following guide provides a self-validating, causality-driven framework for the safe handling, operational processing, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the chemical properties of the molecule and the reagents required to process it:

  • The Ethylthio Moiety (Thioether): Alkyl thioethers are prone to atmospheric oxidation (forming sulfoxides) and possess a low odor threshold, often presenting a stench hazard that can cause respiratory and ocular irritation[2]. All open-container handling must be localized within a certified fume hood.

  • The Boc Protecting Group: Unlike Fmoc-chemistry which utilizes mild bases, Boc-chemistry relies on strong acidolysis for deprotection[]. The standard removal of the Boc group requires 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[3]. TFA is highly corrosive, volatile, and causes severe chemical burns. Consequently, the primary safety risk when working with this amino acid is actually the TFA required to deprotect it .

Comprehensive PPE Matrix

The following Personal Protective Equipment (PPE) is mandatory. The selection is driven by the dual threat of the amino acid's thioether volatility and the extreme corrosivity of the associated SPPS reagents.

PPE CategorySpecificationMechanistic Rationale (The "Why")
Eye/Face Chemical splash goggles + Full face shieldProtects against micro-splashes during the addition of TFA or coupling reagents (e.g., DIC/HATU) which can cause irreversible corneal damage[2].
Hands (Primary) Heavy-duty Nitrile gloves (8-mil minimum)Standard nitrile provides adequate protection against the dry amino acid powder and mild solvents (DMF)[3].
Hands (Secondary) Butyl rubber or Silver Shield® over-glovesRequired only during the Boc-deprotection step. Nitrile degrades rapidly upon prolonged exposure to DCM and TFA.
Body Flame-resistant (FR) lab coat + Neoprene apronProtects against the flammability of SPPS solvents (DMF, DCM) and the corrosive nature of TFA/HF cleavage cocktails[4].
Respiratory Fume hood (Face velocity: 80-100 fpm)Mitigates the stench hazard of the ethylthio group and captures toxic isobutylene gas evolved during Boc deprotection[3].

Operational Workflow: Boc-SPPS Coupling Cycle

The following protocol outlines a single coupling and deprotection cycle. Every step is designed as a self-validating system to ensure both safety and synthetic efficacy.

Step 1: Preparation & Activation
  • Weighing: Purge a microbalance enclosure with Argon. Weigh the required equivalents of Boc-d-2-amino-4-(ethylthio)butyric acid. Causality: Argon displacement prevents the premature oxidation of the ethylthio side-chain to a sulfoxide.

  • Dissolution: Dissolve the amino acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add equimolar amounts of HATU, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active ester.

Step 2: Coupling
  • Reaction: Transfer the activated amino acid to the SPPS reaction vessel containing the neutralized, free-amine peptide resin. Agitate gently via nitrogen bubbling for 60 minutes.

  • Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) reagents. Heat to 100°C for 3 minutes.

    • Self-Validation Check: A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted amines, requiring a secondary coupling cycle. Proceeding with unreacted amines will result in sequence truncation during the subsequent TFA step.

Step 3: Boc Deprotection (High-Risk Step)
  • Acidolysis: Drain the coupling solution. Introduce a solution of 50% TFA in DCM to the resin[3].

    • Causality: The acidolysis of the tert-butyl carbamate generates isobutylene gas and CO₂. Ensure the reaction vessel is properly vented to the fume hood exhaust to prevent pressure build-up and potential vessel rupture.

  • Neutralization: Drain the TFA solution into a dedicated acidic waste carboy. Wash the resin thoroughly with DCM, followed by a 10% DIEA in DCM solution to neutralize the newly formed TFA-amine salt, preparing it for the next coupling cycle[3].

Process Visualization

The following diagram illustrates the operational flow and critical waste segregation pathways during the handling of this compound.

G Start PPE & Fume Hood Verification Weigh Weighing Boc-D-2-amino- 4-(ethylthio)butyric acid Start->Weigh Activate Activation (DMF, HATU, DIEA) Weigh->Activate Couple Resin Coupling & Kaiser Test Validation Activate->Couple Deprotect Boc Deprotection (50% TFA in DCM) Couple->Deprotect SPPS Cycle Waste Waste Segregation (TFA, Halogenated, Stench) Couple->Waste Wash Effluent Deprotect->Waste Acidic Effluent

Workflow for Boc-SPPS coupling cycle highlighting operational stages and waste routing.

Waste Disposal & Logistical Plan

Improper disposal of SPPS effluents is a primary cause of laboratory incidents. Waste generated from handling Boc-d-2-amino-4-(ethylthio)butyric acid must be strictly segregated[4].

  • Acidic Halogenated Waste (Red Tag): All effluents from the Boc-deprotection step (TFA/DCM mixtures) must be collected in a dedicated, heavily vented carboy. Never mix TFA waste with general organic waste containing cyanoborohydrides or azides, as this generates lethal toxic gases.

  • General Halogenated Waste (Yellow Tag): DMF and DCM wash effluents from the coupling steps.

  • Stench Solid Waste: Empty vials that contained the raw amino acid, contaminated gloves, and weighing boats must be sealed inside a secondary zip-lock bag before being placed in the solid bio-hazard/chemical waste bin to prevent the ethylthio odor from permeating the laboratory.

  • TFA Neutralization: Prior to final institutional disposal, highly concentrated TFA waste should be slowly neutralized using a saturated aqueous sodium bicarbonate solution over an ice bath, as the neutralization reaction is highly exothermic[4].

References

  • BioDuro-Sundia. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?". BioDuro-Sundia Insights. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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